DX600 Tfa
Description
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Structure
2D Structure
Properties
Molecular Formula |
C123H169F3N32O39S2 |
|---|---|
Molecular Weight |
2841.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C121H168N32O37S2.C2HF3O2/c1-61(2)42-77(140-113(183)91-20-13-41-153(91)120(190)86(57-155)146-110(180)87(58-191)148-107(177)80(47-68-51-126-60-133-68)139-109(179)85(56-154)145-105(175)78(43-64-22-28-69(158)29-23-64)138-108(178)81(48-98(167)168)134-96(164)55-128-63(4)157)104(174)136-75(17-9-37-127-121(124)125)102(172)142-82(44-65-24-30-70(159)31-25-65)117(187)150-38-11-19-90(150)114(184)141-79(46-67-50-129-73-15-6-5-14-72(67)73)106(176)135-74(16-7-8-36-122)103(173)147-88(59-192)111(181)149-100(62(3)156)116(186)144-83(45-66-26-32-71(160)33-27-66)118(188)151-39-12-21-92(151)115(185)143-84(49-99(169)170)119(189)152-40-10-18-89(152)112(182)137-76(34-35-97(165)166)101(171)132-54-95(163)131-53-94(162)130-52-93(123)161;3-2(4,5)1(6)7/h5-6,14-15,22-33,50-51,60-62,74-92,100,129,154-156,158-160,191-192H,7-13,16-21,34-49,52-59,122H2,1-4H3,(H2,123,161)(H,126,133)(H,128,157)(H,130,162)(H,131,163)(H,132,171)(H,134,164)(H,135,176)(H,136,174)(H,137,182)(H,138,178)(H,139,179)(H,140,183)(H,141,184)(H,142,172)(H,143,185)(H,144,186)(H,145,175)(H,146,180)(H,147,173)(H,148,177)(H,149,181)(H,165,166)(H,167,168)(H,169,170)(H4,124,125,127);(H,6,7)/t62-,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,100+;/m1./s1 |
InChI Key |
ZFSBCBZLOWIFOF-KCBXVUPGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC9=CNC=N9)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N6CCCC6C(=O)NC(CC(=O)O)C(=O)N7CCCC7C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N)NC(=O)C8CCCN8C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC9=CNC=N9)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of DX600 TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX600 is a potent and selective synthetic peptide inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways. The trifluoroacetate (TFA) salt of DX600 is a common formulation resulting from the purification process of the peptide.[1]
Mechanism of Action: A Dual Approach to ACE2 Inhibition
DX600 exhibits a unique, mixed competitive and non-competitive mechanism of inhibition against ACE2.[2][3][4] This dual mechanism suggests that DX600 binds to both the active site and an allosteric site on the ACE2 enzyme. The peptide was discovered through the screening of constrained peptide libraries displayed on phage.[2][3][4][5]
The binding of DX600 to ACE2 is characterized by a strong affinity in the nanomolar range.[6] The core binding motif within the DX600 peptide sequence, PxRxxPW, interacts with the catalytic site of ACE2.[6] This interaction is further stabilized by a disulfide bridge within the DX600 peptide, which creates a constrained cyclic structure, enhancing its binding affinity and stability.[6]
Biochemical assays have confirmed that DX600 is not hydrolyzed by ACE2 and demonstrates high specificity, with no inhibitory activity against the homologous Angiotensin-Converting Enzyme (ACE).[2][3] This specificity makes DX600 a valuable tool for selectively studying the physiological and pathological roles of ACE2.
Quantitative Data Summary
The inhibitory potency and binding affinity of DX600 for ACE2 have been quantified across various studies and species. The following tables summarize these key quantitative parameters.
| Parameter | Value | Species/Source | Reference |
| Ki | 2.8 nM | Recombinant Human ACE2 | [2][3][4][5] |
| 200 nM | Human ACE2 | [6] | |
| 1,200 nM | Murine ACE2 | [6] | |
| KD | 1.3 nM | Human ACE2 | |
| 69.8 µM | Mouse ACE2 | [7] | |
| IC50 | 8 nM | Human ACE2 (substrate: Ang I) | [4] |
Table 1: Inhibitory Constants and Dissociation Constants of DX600 for ACE2.
| Study Type | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| In vivo ACE2 Inhibition | Male C57BL/6J mice | 1 mg/kg | Intraperitoneal (i.p.) | No significant effect on serum or kidney ACE2 activity | [8] |
| In vivo Imaging | A549 xenograft BALB/c nude mice | 1.85 MBq (radiolabeled) | Tail vein injection | Tumor uptake observed | [9] |
Table 2: In Vivo Experimental Data for DX600 and its Derivatives.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes associated with DX600, the following diagrams have been generated using the DOT language.
Caption: DX600 inhibits ACE2, a key enzyme in the Renin-Angiotensin System.
Caption: Workflow for the discovery of DX600 via phage display.
Caption: Mixed competitive and non-competitive inhibition of ACE2 by DX600.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of DX600.
Phage Display for Peptide Inhibitor Discovery
The discovery of DX600 was achieved through the screening of constrained peptide libraries displayed on M13 filamentous phage.[2][3][4]
-
Library Construction: Six constrained peptide libraries were constructed.
-
Target Immobilization: FLAG-tagged ACE2 was used as the target protein and immobilized on a solid support.
-
Biopanning: The phage display libraries were incubated with the immobilized ACE2 target.
-
Washing: Unbound phage particles were removed through a series of washing steps.
-
Elution: Specifically bound phage were eluted from the target.
-
Amplification: The eluted phage were amplified by infecting E. coli.
-
Iterative Selection: The amplified phage pool was subjected to further rounds of biopanning to enrich for high-affinity binders.
-
Clone Characterization: Individual phage clones from the enriched pool were isolated, and the DNA encoding the displayed peptides was sequenced to identify the peptide inhibitors.
ACE2 Inhibition Assay
The inhibitory activity of DX600 on ACE2 was determined using a fluorogenic substrate-based assay.[10][11][12]
-
Reagents:
-
Recombinant human ACE2 enzyme.
-
DX600 peptide at various concentrations.
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 600 mM NaCl, 10 µM ZnCl₂).
-
-
Procedure:
-
In a 96-well plate, DX600 was pre-incubated with the ACE2 enzyme in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction was initiated by adding the fluorogenic substrate to each well.
-
The fluorescence intensity was measured over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
The rate of substrate hydrolysis was calculated from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition was determined by comparing the reaction rates in the presence and absence of DX600.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Enzyme Kinetic Analysis
To determine the mode of inhibition, steady-state enzyme kinetic analysis was performed.[2][3][4]
-
Procedure:
-
The ACE2 inhibition assay was performed as described above, with varying concentrations of both the substrate and DX600.
-
Initial reaction velocities were measured for each combination of substrate and inhibitor concentration.
-
The data were plotted using a Dixon plot (1/velocity vs. inhibitor concentration) and a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) to determine the type of inhibition and to calculate the inhibition constant (Ki).
-
In Vivo Studies in Animal Models
In vivo studies have been conducted to evaluate the biodistribution and efficacy of DX600 and its derivatives, often in the context of developing imaging agents.
-
Animal Models:
-
Administration and Dosage:
-
Analysis:
-
Following administration, serum and tissue samples were collected to measure ACE2 activity using the in vitro assay described above.
-
For imaging studies, positron emission tomography (PET) scans were performed to visualize the biodistribution of the radiolabeled peptide.
-
Ex vivo biodistribution was confirmed by measuring the radioactivity in harvested organs.
-
Conclusion
DX600 TFA is a highly potent and selective peptide inhibitor of ACE2, acting through a mixed competitive and non-competitive mechanism. Its well-characterized in vitro and emerging in vivo profile make it an invaluable research tool for elucidating the multifaceted roles of ACE2 in health and disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments involving this important molecule.
References
- 1. Dose dependent pharmacokinetics, tissue distribution, and anti-tumor efficacy of a humanized monoclonal antibody against DLL4 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Murine Recombinant ACE2: Effect on Angiotensin II Dependent Hypertension and Distinctive ACE2 Inhibitor Characteristics on rodent and human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Angiotensin-Converting Enzyme 2 Expression In Vivo with Novel 68Ga-Labeled Peptides Originated from the Coronavirus Receptor-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Foundational Research on the Interaction of DX600 Tfa and Angiotensin-Converting Enzyme 2 (ACE2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research concerning the interaction between DX600 Tfa, a selective peptide inhibitor, and Angiotensin-Converting Enzyme 2 (ACE2). ACE2 is a critical enzyme in the renin-angiotensin system and notably serves as the primary entry receptor for the SARS-CoV-2 virus.[1][2][3] Understanding the molecular interplay between inhibitors like DX600 and ACE2 is paramount for the development of novel therapeutics, particularly in the context of cardiovascular diseases and viral infections.[1][4]
Core Interaction and Mechanism of Action
DX600 is a 26-amino acid cysteine disulfide-constrained peptide that demonstrates a high binding affinity for ACE2.[1] Its mechanism of inhibition is unique, exhibiting characteristics of both competitive and non-competitive modes.[5] The structural integrity of DX600, including an intramolecular disulfide bond, allows it to form a stable complex with amino acid residues within the active site or a binding pocket of the ACE2 protein.[1] This selective binding does not extend to the homologous Angiotensin-Converting Enzyme (ACE), highlighting the specificity of DX600 for ACE2.[6][7]
The interaction of DX600 with ACE2 has been leveraged in various research applications, including the development of radiolabeled tracers for molecular imaging to visualize the expression and distribution of ACE2 in tissues and cells.[1][8]
Quantitative Analysis of the DX600-ACE2 Interaction
The binding affinity and inhibitory potency of DX600 and its derivatives have been quantified across multiple studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line/System | Notes |
| Ki | 2.8 nM | Not specified | High binding affinity towards ACE2.[1] |
| KD | 1.3 nM | Not specified | Selective for ACE2, does not cross-react with ACE.[6] |
| KD | 83-113 nM | HEK-ACE2 cells | For various radiolabeled DX600 peptides.[1] |
| KD | ~100 nM | Not specified | For DX600-based radiopeptides.[5][8] |
| KD | 66 ± 1 nM | HEK293-hACE2 cells | At 4°C.[8] |
| KD | 100 nM | Not specified | Parent DX600.[8] |
| KD | 143 ± 1 nM | HEK293-hACE2 cells | For 64Cu-HZ20 (a DX600-based radiotracer) at 37°C.[8] |
| Parameter | Concentration | Inhibition | Cell Line/System |
| pIC50 | 8.0 | 47% inhibition of rhACE2 activity | Recombinant Human ACE2 |
| IC50 | 0.235 ± 0.01 μg·mL⁻¹ | 40.36% - 94.14% inhibition (over 0.1-100 μg·mL⁻¹) | Not specified |
| Inhibition | 1 μM | 47% | Recombinant Human ACE2 |
| Inhibition | 10 μM | 42% | Human Mononuclear Cells (MNCs) |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the study of the DX600-ACE2 interaction.
ACE2 Binding Assay (Saturation Binding)
This protocol outlines a typical saturation binding assay to determine the binding affinity (KD) of a ligand like DX600 to ACE2 expressed on cells.
-
Cell Culture : Human Embryonic Kidney (HEK293) cells stably transfected to express human ACE2 (HEK293-hACE2) and wild-type HEK293 cells (as a negative control) are cultured under standard conditions.
-
Ligand Preparation : A radiolabeled derivative of DX600 (e.g., with ⁶⁴Cu or ⁶⁸Ga) is prepared and purified.
-
Assay Setup :
-
Cells are harvested, counted, and resuspended in a binding buffer.
-
A constant number of cells are incubated with increasing concentrations of the radiolabeled DX600 analog.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled DX600.
-
-
Incubation : The reaction is incubated at a specific temperature (e.g., 4°C or 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand : The incubation mixture is rapidly filtered through a glass fiber filter to separate the cells (with bound ligand) from the unbound ligand. The filters are then washed with ice-cold buffer.
-
Quantification : The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding. The specific binding data is then plotted against the concentration of the radiolabeled ligand and fitted to a one-site binding model to determine the KD and Bmax (maximum number of binding sites).
ACE2 Enzymatic Activity Assay
This protocol describes a method to measure the enzymatic activity of ACE2 and the inhibitory effect of DX600.
-
Reagents :
-
Recombinant human ACE2 (rhACE2).
-
A fluorogenic ACE2 substrate.
-
This compound at various concentrations.
-
Assay buffer.
-
-
Assay Procedure :
-
In a microplate, rhACE2 is pre-incubated with varying concentrations of this compound or a vehicle control for a specified time.
-
The enzymatic reaction is initiated by adding the fluorogenic ACE2 substrate.
-
The plate is incubated at 37°C, protected from light.
-
-
Measurement : The fluorescence intensity is measured at appropriate excitation and emission wavelengths at multiple time points.
-
Data Analysis : The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot. The percentage of ACE2 activity inhibition is calculated for each DX600 concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway: DX600 Inhibition of SARS-CoV-2 Entry
The following diagram illustrates the mechanism by which DX600 inhibits the entry of SARS-CoV-2 into host cells by blocking the interaction between the viral spike protein and the ACE2 receptor.
Experimental Workflow: ACE2 Binding Assay
This diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of DX600 for ACE2.
Logical Relationship: DX600 Inhibition Mechanism
This diagram illustrates the dual competitive and non-competitive inhibitory action of DX600 on ACE2.
References
- 1. researchgate.net [researchgate.net]
- 2. The Repurposed ACE2 Inhibitors: SARS-CoV-2 Entry Blockers of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of ACE2‐Spike Interaction by an ACE2 Binder Suppresses SARS‐CoV‐2 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
DX600 Tfa: A Technical Guide to its High-Affinity Binding with ACE2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the synthetic peptide inhibitor DX600 Trifluoroacetate (Tfa) to Angiotensin-Converting Enzyme 2 (ACE2). DX600 has been identified as a potent and selective inhibitor of ACE2, a key enzyme in the renin-angiotensin system and the cellular receptor for the SARS-CoV-2 virus. This document consolidates quantitative binding data, details experimental methodologies, and visualizes the molecular interactions and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of DX600 and its derivatives to ACE2 has been characterized using various experimental setups. The following table summarizes the key quantitative data from multiple studies.
| Compound | Binding Constant | Value | Assay Conditions | Reference |
| DX600 | Ki | 2.8 nM | Fluorogenic synthetic peptide assays | [1][2] |
| DX600 | KD | 1.3 nM | Not specified | [3][4] |
| [67Ga]Ga-DOTA-DX600 | KD | 98 ± 10 nM | HEK-ACE2 cells | [5] |
| [67Ga]Ga-NODAGA-DX600 | KD | 83 ± 19 nM | HEK-ACE2 cells | [5] |
| [67Ga]Ga-HBED-CC-DX600 | KD | 113 ± 17 nM | HEK-ACE2 cells | [5] |
| 64Cu-HZ20 (DX600-based) | KD | 143 ± 1 nM | HEK293-hACE2 cells at 37°C | [6] |
| 64Cu-HZ20 (DX600-based) | KD | 66 ± 1 nM | HEK293-hACE2 cells at 4°C | [6] |
| DX600 | IC50 | 0.235 ± 0.01 µg·mL-1 | Enzymatic activity assay | [7] |
Mechanism of Action
DX600 exhibits a mixed competitive and non-competitive mechanism of inhibition against ACE2.[2] This dual-action mechanism involves the peptide binding to the catalytic site of ACE2, as well as to an allosteric site, thereby effectively inhibiting the enzyme's activity.[8] The specificity of DX600 is noteworthy, as it does not show significant inhibition of ACE1 at concentrations up to 100 μM.
Experimental Methodologies
The determination of the binding affinity of DX600 to ACE2 has been accomplished through several key experimental protocols.
Phage Display Technology for Inhibitor Discovery
The initial discovery of DX600 was facilitated by the screening of constrained peptide libraries displayed on phage.[2]
In Vitro Binding and Uptake Assays with Radiolabeled DX600
To characterize the binding of DX600 derivatives in a cellular context, in vitro experiments are performed using cells engineered to express ACE2.
Molecular Interaction and Inhibition
DX600 is a cyclic peptide that selectively binds to ACE2. The structural basis of this interaction involves a disulfide bridge within the peptide, which constrains its conformation and presents a specific sequence motif to the catalytic site of ACE2.[8]
References
- 1. Angiotensin I Converting Enzyme 2 (ACE-2) Inhibitor, DX 600 - 0.1 mg [eurogentec.com]
- 2. Novel peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A tool for nuclear imaging of the SARS-CoV-2 entry receptor: molecular model and preclinical development of ACE2-selective radiopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Initial Safety and Toxicity Profile of DX600 Tfa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available information regarding the initial safety and toxicity profile of DX600 trifluoroacetate (Tfa). DX600 is a selective peptidic inhibitor of angiotensin-converting enzyme 2 (ACE2), a key enzyme in the renin-angiotensin system and the cellular entry receptor for SARS-CoV-2.[1][2] The information presented herein is compiled from publicly available material safety data sheets (MSDS), preclinical imaging studies, and literature on the trifluoroacetate (Tfa) counter-ion. It is important to note that comprehensive, dedicated toxicology studies on DX600 Tfa are not widely published.
Physicochemical Properties and Handling
This compound is a synthetic cyclic peptide.[1] For experimental use, it is typically supplied as a lyophilized powder.
Table 1: Physicochemical and Storage Information
| Property | Value | Reference |
| Molecular Formula | C123H169F3N32O39S2 | [2] |
| Molecular Weight | 2841.0 g/mol | [2] |
| Solubility | DMSO (10 mM), Water (100 mg/mL with ultrasonication) | [2][3] |
| Storage (Powder) | -20°C for up to three years | [2][3] |
| Storage (Solvent) | -80°C for up to one year | [2][3] |
Hazard Identification and Precautionary Measures
Material Safety Data Sheets (MSDS) for this compound classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Standard laboratory precautions should be observed when handling this compound.
Table 2: GHS Hazard and Precautionary Statements for this compound
| Category | Statement | Code | Reference |
| Hazard Statement | Harmful if swallowed. | H302 | [4] |
| Hazard Statement | Very toxic to aquatic life with long lasting effects. | H410 | [4] |
| Precautionary Statement | Wash skin thoroughly after handling. | P264 | [4] |
| Precautionary Statement | Do not eat, drink or smoke when using this product. | P270 | [4] |
| Precautionary Statement | Avoid release to the environment. | P273 | [4] |
| Precautionary Statement | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | P301 + P312 | [4] |
Preclinical Safety and Biodistribution Data
Preclinical studies have primarily focused on radiolabeled DX600 derivatives for in vivo imaging of ACE2 expression. These studies provide some initial insights into the biodistribution and clearance of the DX600 peptide.
A study on Al¹⁸F-DX600-BCH, a radiolabeled version of DX600, in mice and rats showed rapid blood clearance.[5][6] The distribution and clearance half-lives in mice were 2.12 minutes and 25.31 minutes, respectively.[5][6] High accumulation was observed in the kidneys, with specific uptake in the testes of rats.[5][6] In a pilot clinical study with Al¹⁸F-DX600-BCH involving 10 volunteers, no significant changes in vital signs were observed.[6]
Another study using ⁶⁸Ga-cyc-DX600 in mice also demonstrated rapid metabolic clearance, largely completed within 60 minutes.[7]
Table 3: Summary of Preclinical Pharmacokinetic and Biodistribution Data for DX600 Derivatives
| Compound | Animal Model | Key Findings | Reference |
| Al¹⁸F-DX600-BCH | Mice | Rapid blood clearance (t½ distribution = 2.12 min, t½ clearance = 25.31 min). | [5][6] |
| Al¹⁸F-DX600-BCH | Rats | High accumulation in the kidneys and specific uptake in the testes. | [5][6] |
| ⁶⁸Ga-cyc-DX600 | Mice | Metabolic clearance largely complete within 60 minutes. Tracer uptake was dependent on ACE2 expression. | [7] |
Experimental Protocol: In Vitro Stability of Al¹⁸F-DX600-BCH
The in vitro stability of Al¹⁸F-DX600-BCH was assessed by incubating the compound in brine for 4 hours. The radiochemical purity was analyzed at various time points to determine its stability.[5]
Experimental Protocol: Pharmacokinetic Analysis of Al¹⁸F-DX600-BCH in Mice
Normal Kunming (KM) mice were used for the pharmacokinetic study. Following administration of Al¹⁸F-DX600-BCH, blood samples were collected at different time points. The radioactivity in whole blood was measured using a γ-counter to generate the pharmacokinetic curve and determine the half-lives of distribution and clearance.[5]
Considerations for the Trifluoroacetate (TFA) Counter-Ion
DX600 is often supplied as a trifluoroacetate (TFA) salt, which is a common result of the solid-phase peptide synthesis and purification process.[8][9] It is crucial for researchers to consider the potential biological effects of the TFA counter-ion itself, as it can influence experimental outcomes.
Regulatory agencies tend to view TFA salts less favorably than other salt forms, such as acetate or hydrochloride, due to potential toxicity concerns.[10] Studies have shown that TFA salts can suppress the proliferation of certain cell types, including osteoblasts and chondrocytes, in a dose-dependent manner.[10][11] Conversely, in some instances, TFA has been observed to induce cell growth.[11]
The liver has been identified as a target organ for TFA toxicity in animal studies, with effects such as mild liver hypertrophy observed after repeated oral administration of high doses.[12][13][14] However, the acute toxicity of TFA is considered to be low.[11][14]
For in vivo studies or potential therapeutic development, it is often recommended to exchange the TFA salt for a more biocompatible counter-ion like acetate or hydrochloride.[8][9]
Mechanism of Action and Potential Off-Target Effects
DX600 is a selective inhibitor of ACE2, with a reported Ki of 2.8 nM for recombinant human ACE2 and over 100-fold selectivity against ACE.[2] Its mechanism of inhibition is described as a unique combination of competitive and non-competitive modes.[1] The cyclic structure of DX600 is crucial for its binding to the catalytic site of ACE2.[1]
Diagram: DX600 Mechanism of Action
Caption: Mechanism of DX600 inhibition of the ACE2 enzyme.
Given its high selectivity for ACE2, off-target effects are theoretically minimized. However, comprehensive screening against a panel of other enzymes and receptors has not been detailed in the available literature.
Summary and Future Directions
The current safety and toxicity data for this compound is limited. The available information suggests that while the peptide itself shows rapid clearance and was well-tolerated in a small human imaging study, the trifluoroacetate salt form presents potential confounding factors for in vivo research and is less desirable for therapeutic development.
Logical Flow: Safety Assessment for Preclinical Development
References
- 1. researchgate.net [researchgate.net]
- 2. This compound () for sale [vulcanchem.com]
- 3. NB-64-68238-50mg | this compound Clinisciences [clinisciences.com]
- 4. This compound|MSDS [dcchemicals.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. 68Ga-cyc-DX600 PET/CT in ACE2-targeted tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 9. lifetein.com [lifetein.com]
- 10. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. fluorocarbons.org [fluorocarbons.org]
- 13. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: DX600 TFA Handling
An detailed application note and protocol for researchers, scientists, and drug development professionals on the proper dissolution and storage of DX600 TFA.
Introduction
DX600 is a potent and highly specific synthetic peptide inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), with a reported inhibition constant (Ki) of 2.8 nM.[1][2] It is a 26-amino acid cyclic peptide containing a disulfide bridge between Cys6 and Cys17.[3][4] DX600 specifically inhibits ACE2 without cross-reacting with ACE, making it a valuable tool for cardiovascular research and for studying the renin-angiotensin system.[1][5] Its interaction with ACE2 has also led to its investigation as a potential viral entry inhibitor for viruses like SARS-CoV-2, which use ACE2 as a receptor.[6]
DX600 is typically supplied as a lyophilized powder containing trifluoroacetic acid (TFA) as a counterion from the purification process.[7][8] Proper reconstitution and storage are critical to maintain the peptide's stability, biological activity, and ensure experimental reproducibility. This document provides detailed protocols for the dissolution and storage of this compound.
Mechanism of Action: ACE2 Inhibition
DX600 exerts its function by binding to ACE2 and inhibiting its catalytic activity. ACE2 is a key enzyme in the renin-angiotensin system (RAS), where it converts the vasoconstrictor Angiotensin II into the vasodilator Angiotensin (1-7). By inhibiting ACE2, DX600 modulates this pathway.
References
- 1. Novel peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin I Converting Enzyme 2 (ACE-2) Inhibitor, DX 600 - 0.1 mg [eurogentec.com]
- 3. Cyclic 68Ga-Labeled Peptides for Specific Detection of Human Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. This compound | RAAS | TargetMol [targetmol.com]
- 6. bachem.com [bachem.com]
- 7. lifetein.com [lifetein.com]
- 8. lifetein.com [lifetein.com]
Application Notes and Protocols for DX600 TFA in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide.[1] Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a common adaptive response to various stimuli such as hypertension and myocardial infarction, which can progress to heart failure.[2] Key signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, are critically involved in the development of cardiac hypertrophy.[2] DX600 TFA is a potent and selective small molecule inhibitor of the Raf/MEK/ERK signaling cascade, a central component of the MAPK pathway. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of cardiovascular disease to investigate its therapeutic potential.
Mechanism of Action
This compound selectively targets and inhibits the phosphorylation and activation of MEK1/2 (Mitogen-activated protein kinase kinase 1/2), thereby preventing the subsequent phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1/2). The ERK cascade is a well-established signaling pathway that regulates cell growth, proliferation, and survival.[2] In cardiomyocytes, sustained activation of this pathway by hypertrophic stimuli leads to the activation of transcription factors that drive the expression of genes associated with pathological hypertrophy. By inhibiting this pathway, this compound is hypothesized to attenuate the hypertrophic response and preserve cardiac function.
Below is a diagram illustrating the hypothesized mechanism of action of this compound within the Raf/MEK/ERK signaling pathway.
Caption: this compound inhibits the Raf/MEK/ERK signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from representative in vitro and in vivo experiments evaluating the efficacy of this compound.
Table 1: In Vitro Anti-Hypertrophic Effects of this compound on Isolated Neonatal Rat Ventricular Myocytes (NRVMs)
| Treatment Group | Cell Surface Area (µm²) | β-MHC Relative Gene Expression | ANP Relative Gene Expression |
| Control (Vehicle) | 1502 ± 75 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Phenylephrine (PE, 100 µM) | 2854 ± 150 | 8.5 ± 0.9 | 12.3 ± 1.5 |
| PE + this compound (1 µM) | 1658 ± 90 | 2.1 ± 0.3 | 3.5 ± 0.4 |
| PE + this compound (10 µM) | 1525 ± 80 | 1.2 ± 0.2 | 1.8 ± 0.3 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Transverse Aortic Constriction (TAC)
| Treatment Group | Heart Weight/Body Weight (mg/g) | Fractional Shortening (%) | Left Ventricular Mass (mg) |
| Sham + Vehicle | 3.8 ± 0.2 | 45 ± 3 | 85 ± 5 |
| TAC + Vehicle | 6.5 ± 0.4 | 28 ± 4 | 155 ± 10 |
| TAC + this compound (10 mg/kg/day) | 4.9 ± 0.3 | 38 ± 3 | 110 ± 8 |
| TAC + this compound (30 mg/kg/day) | 4.1 ± 0.2 | 42 ± 2 | 92 ± 6 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Hypertrophic Effects of this compound in Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the isolation of NRVMs and their use to evaluate the anti-hypertrophic properties of this compound.
Materials:
-
1-2 day old Sprague-Dawley rat pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type II
-
Pancreatin
-
Percoll gradient
-
Phenylephrine (PE)
-
This compound
-
TRIzol reagent
-
qRT-PCR reagents and primers for β-MHC and ANP
-
Immunofluorescence staining reagents (α-actinin antibody)
Workflow Diagram:
Caption: Experimental workflow for in vitro NRVM hypertrophy assay.
Procedure:
-
NRVM Isolation:
-
Euthanize 1-2 day old rat pups and excise the hearts.
-
Mince the ventricular tissue and perform enzymatic digestion with collagenase and pancreatin.
-
Purify the cardiomyocytes from fibroblasts using a Percoll density gradient.
-
-
Cell Culture and Treatment:
-
Plate the isolated NRVMs on fibronectin-coated culture dishes.
-
After 24-48 hours, replace the medium with serum-free DMEM.
-
Treat the cells with phenylephrine (100 µM) to induce hypertrophy, with or without varying concentrations of this compound (e.g., 1 µM, 10 µM). Include a vehicle control group.
-
Incubate the cells for 48 hours.
-
-
Analysis of Hypertrophy:
-
Cell Size Measurement: Fix the cells and perform immunofluorescence staining for α-actinin. Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.
-
Gene Expression Analysis: Isolate total RNA using TRIzol reagent. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of hypertrophic marker genes such as β-myosin heavy chain (β-MHC) and atrial natriuretic peptide (ANP).
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Pressure-Overload Hypertrophy (Transverse Aortic Constriction - TAC)
This protocol details the surgical procedure for inducing pressure-overload cardiac hypertrophy in mice and the subsequent treatment with this compound.
Materials:
-
8-10 week old C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
This compound formulated for in vivo delivery (e.g., in a solution for oral gavage or osmotic pump)
-
Echocardiography system
-
Phosphate-buffered saline (PBS)
-
Formalin
Workflow Diagram:
Caption: Experimental workflow for in vivo TAC mouse model.
Procedure:
-
Transverse Aortic Constriction (TAC) Surgery:
-
Anesthetize the mice and perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the brachiocephalic and left common carotid arteries using a suture tied around the aorta and a blunted needle (e.g., 27-gauge) to standardize the constriction.
-
Remove the needle to create a defined stenosis.
-
Close the chest and allow the animals to recover. Sham-operated animals will undergo the same procedure without the aortic ligation.
-
-
Treatment Administration:
-
Randomize the TAC-operated mice into treatment groups: vehicle control and this compound at different doses (e.g., 10 mg/kg/day and 30 mg/kg/day).
-
Administer the treatment daily via a suitable route (e.g., oral gavage) for a period of 4 weeks.
-
-
Assessment of Cardiac Function and Hypertrophy:
-
Echocardiography: Perform weekly echocardiograms to non-invasively assess cardiac function. Measure parameters such as left ventricular internal dimensions, wall thickness, and fractional shortening.
-
Terminal Analysis: At the end of the treatment period, euthanize the mice.
-
Excise the hearts, blot them dry, and weigh them. Calculate the heart weight to body weight ratio.
-
Fix a portion of the heart in formalin for histological analysis (e.g., hematoxylin and eosin staining, Masson's trichrome staining for fibrosis) and snap-freeze the remaining tissue for molecular analysis (e.g., Western blotting for ERK phosphorylation, qRT-PCR for hypertrophic markers).
-
Conclusion
This compound presents a promising tool for investigating the role of the Raf/MEK/ERK signaling pathway in cardiovascular disease. The protocols outlined above provide a framework for researchers to evaluate its potential as a therapeutic agent for pathological cardiac hypertrophy and heart failure. The use of both in vitro and in vivo models will allow for a comprehensive assessment of the efficacy and mechanism of action of this compound.
References
Application Notes and Protocols for Studying Diabetic Complications with Peptide X (TFA Salt)
Disclaimer: The compound "DX600 TFA" is not referenced in the available scientific literature. The following application notes and protocols are provided as a representative template for a hypothetical peptide inhibitor, hereafter referred to as "Peptide X," designed to target a key signaling pathway implicated in diabetic complications. These guidelines are intended for research purposes only and should be adapted based on the specific properties of the molecule under investigation.
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a wide range of debilitating complications.[1][2] These complications are broadly categorized as microvascular (retinopathy, nephropathy, neuropathy) and macrovascular (cardiovascular disease, stroke).[3] A key pathological mechanism underlying many of these complications, particularly diabetic nephropathy, is the excessive deposition of extracellular matrix (ECM) proteins, leading to fibrosis.
The Transforming Growth Factor-β (TGF-β) signaling pathway is a central mediator of fibrosis and is known to be aberrantly activated in diabetes.[4][5] TGF-β promotes the synthesis of ECM components like collagen and fibronectin while inhibiting their degradation. Peptide X is a hypothetical peptide antagonist designed to inhibit the TGF-β signaling pathway, making it a valuable tool for studying and potentially mitigating diabetic complications. These notes provide detailed protocols for utilizing Peptide X in both in vitro and in vivo models of diabetic complications.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[6][7] The activated TGFβRI phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Actin Alpha 2, Smooth Muscle).[5][6]
Peptide X is hypothesized to act as a competitive inhibitor, preventing the binding of TGF-β to its receptors, thereby attenuating the downstream fibrotic signaling cascade.
Quantitative Data Summary
The following tables represent expected outcomes from the successful application of the described protocols.
Table 1: In Vitro Efficacy of Peptide X in High Glucose-Treated Mesangial Cells
| Treatment Group | p-SMAD3 Levels (Relative to Control) | Collagen IV Expression (Relative to Control) | Cell Viability (%) |
| Normal Glucose (5 mM) | 1.0 ± 0.1 | 1.0 ± 0.2 | 100 ± 5 |
| High Glucose (30 mM) | 4.5 ± 0.5 | 5.2 ± 0.6 | 98 ± 4 |
| High Glucose + Peptide X (1 µM) | 1.8 ± 0.3 | 2.1 ± 0.4 | 99 ± 5 |
| High Glucose + Peptide X (10 µM) | 1.2 ± 0.2 | 1.3 ± 0.3 | 97 ± 6 |
Table 2: In Vivo Efficacy of Peptide X in a Streptozotocin (STZ)-Induced Diabetic Mouse Model
| Treatment Group | Blood Glucose (mg/dL) | Albumin-to-Creatinine Ratio (µg/mg) | Glomerular Fibrosis Score |
| Non-Diabetic Control | 110 ± 15 | 25 ± 5 | 0.5 ± 0.2 |
| Diabetic (STZ) + Vehicle | 450 ± 50 | 150 ± 20 | 3.8 ± 0.5 |
| Diabetic (STZ) + Peptide X (1 mg/kg) | 440 ± 60 | 95 ± 15 | 2.5 ± 0.4 |
| Diabetic (STZ) + Peptide X (5 mg/kg) | 460 ± 55 | 60 ± 10 | 1.2 ± 0.3 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Peptide X in a Model of Diabetic Nephropathy
This protocol uses cultured renal mesangial cells exposed to high glucose to mimic the hyperglycemic state of diabetes.
1. Cell Culture and Treatment:
-
Culture human renal mesangial cells (HRMC) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum.
-
Once cells reach 70-80% confluency, serum-starve them for 24 hours.
-
Divide cells into experimental groups:
-
Normal Glucose (NG): 5 mM D-glucose.
-
High Glucose (HG): 30 mM D-glucose.
-
HG + Peptide X: 30 mM D-glucose with varying concentrations of Peptide X (e.g., 0.1, 1, 10 µM).
-
-
Incubate cells for 48-72 hours.
2. Western Blot for p-SMAD3 and Collagen IV:
-
Lyse cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-SMAD3, total SMAD3, Collagen IV, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density.
3. MTT Assay for Cell Viability:
-
After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vivo Assessment of Peptide X in a Diabetic Mouse Model
This protocol uses streptozotocin (STZ) to induce type 1 diabetes in mice, a common model for studying diabetic complications.[8]
1. Induction of Diabetes:
-
Use 8-week-old male mice (e.g., C57BL/6 or CD-1 strain).
-
Induce diabetes with multiple low-dose injections of STZ (e.g., 50 mg/kg, intraperitoneally) for 5 consecutive days.
-
Monitor blood glucose levels from tail vein blood. Mice with fasting blood glucose >250 mg/dL are considered diabetic and included in the study.
2. Animal Grouping and Treatment:
-
Randomly assign diabetic mice to the following groups (n=8-10 per group):
-
Non-Diabetic Control + Vehicle.
-
Diabetic + Vehicle.
-
Diabetic + Peptide X (low dose, e.g., 1 mg/kg/day).
-
Diabetic + Peptide X (high dose, e.g., 5 mg/kg/day).
-
-
Administer Peptide X or vehicle daily via an appropriate route (e.g., subcutaneous injection or osmotic minipump) for 8-12 weeks.
-
Monitor body weight and blood glucose weekly.
3. Assessment of Renal Function and Fibrosis:
-
At the end of the treatment period, place mice in metabolic cages to collect 24-hour urine samples.
-
Measure urinary albumin and creatinine to determine the albumin-to-creatinine ratio (ACR), a marker of kidney damage.
-
Euthanize the animals and perfuse the kidneys with saline.
-
Fix one kidney in 10% formalin for histological analysis (e.g., Periodic acid-Schiff and Masson's trichrome staining) to assess glomerular fibrosis.
-
Snap-freeze the other kidney for molecular analysis (e.g., Western blot for TGF-β pathway proteins).
References
- 1. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetes-Related Macrovascular Complications Are Associated With an Increased Risk of Diabetic Microvascular Complications: A Prospective Study of 1518 Patients With Type 1 Diabetes and 20 802 Patients With Type 2 Diabetes in the UK Biobank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Function of the TGFβ Signaling Pathway in Connective Tissue Diseases: From Biology to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 6. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the TGF-β1 signaling pathway in the process of amelogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of in vitro and in vivo Anti-Diabetic, Anti-Hyperlipidemic and Anti-Oxidant Activity of Flower Crude Extract and Solvent Fractions of Hagenia Abyssinica (Rosaceae) - PMC [pmc.ncbi.nlm.nih.gov]
DX600 TFA: A Potent Tool for Investigating SARS-CoV-2 Entry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a critical first step for infection and the subsequent pathogenesis of COVID-19. This process is primarily mediated by the interaction between the viral spike (S) protein and the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3][4][5] The development of specific inhibitors that can block this interaction is paramount for both studying the mechanisms of viral entry and for developing potential therapeutic interventions. DX600 is a selective and potent peptide inhibitor of ACE2, making it a valuable tool for SARS-CoV-2 research.[6][7] These application notes provide a comprehensive overview of DX600's utility in this context, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for its use in relevant experimental assays.
Mechanism of Action
DX600 is a synthetic peptide that specifically binds to the enzymatic pocket of ACE2 with high affinity.[6][7] By occupying this site, DX600 effectively prevents the SARS-CoV-2 spike protein from binding to ACE2, thereby inhibiting viral entry into the host cell.[8][9] This inhibitory action is highly selective for ACE2, with no significant cross-reactivity with Angiotensin-Converting Enzyme (ACE).[6] The mechanism is described as a mixed competitive and non-competitive type of inhibition.[7]
Quantitative Data
The following table summarizes the available quantitative data for DX600's inhibitory activity.
| Parameter | Value | Assay Type | Source |
| Ki (Inhibition Constant) | 2.8 nM | Enzyme Kinetics | [7][10] |
| KD (Dissociation Constant) | 1.3 nM | - | [6] |
| IC50 (ACE2 Inhibition) | 113.6 nM | In vitro ACE2 activity assay | [6] |
Note: Further studies are required to determine the specific IC50 or EC50 values of DX600 in SARS-CoV-2 pseudovirus or live virus entry assays.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SARS-CoV-2 entry pathway and a general workflow for assessing the inhibitory potential of DX600.
Caption: SARS-CoV-2 entry pathway and the inhibitory action of DX600.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of SARS-CoV-2 entry into cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural understanding of SARS-CoV-2 virus entry to host cells [frontiersin.org]
- 4. Mechanisms of SARS-CoV-2 entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Functional Basis of SARS-CoV-2 Entry by Using Human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic 68Ga-Labeled Peptides for Specific Detection of Human Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Spike Inhibitors against SARS-CoV-2 Infection [mdpi.com]
- 9. prosci-inc.com [prosci-inc.com]
- 10. A novel ACE2 decoy for both neutralization of SARS-CoV-2 variants and killing of infected cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of DX600 Tfa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of DX600 Tfa in animal models, including its mechanism of action, pharmacological effects, and detailed experimental protocols. This compound is a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), making it a valuable tool for studying the renin-angiotensin system (RAS) and its role in various physiological and pathological processes.
Application Notes
1. Introduction to this compound
This compound is a synthetic cyclic peptide that acts as a highly selective inhibitor of ACE2.[1][2] It binds to ACE2 with nanomolar affinity, having a dissociation constant (KD) of 1.3 nM and an inhibitory constant (Ki) of 2.8 nM for recombinant human ACE2.[1][2][3] A key feature of this compound is its high selectivity for ACE2 over the related angiotensin-converting enzyme (ACE), with over 100-fold greater affinity for ACE2.[3] This specificity makes it a superior pharmacological tool for investigating the precise functions of ACE2 in vivo without the confounding effects of non-specific RAS modulation.[3] The trifluoroacetic acid (TFA) salt form enhances the peptide's solubility and stability.[3]
2. Mechanism of Action
This compound exerts its inhibitory effect by binding to the catalytic domain of ACE2, thereby blocking the access of its substrates.[3] ACE2 is a critical enzyme in the renin-angiotensin system, responsible for converting angiotensin II to angiotensin-(1-7). By inhibiting ACE2, this compound effectively amplifies angiotensin II signaling. This modulation of the RAS pathway has significant implications for various physiological processes, including blood pressure regulation, cardiovascular function, and inflammatory responses.
Caption: Mechanism of action of this compound in the renin-angiotensin system.
3. Pharmacological Effects and Preclinical Findings
In vivo studies in animal models have demonstrated significant physiological effects of this compound administration, primarily related to its inhibition of ACE2.
-
Cardiovascular Effects: In diabetic rodent models, administration of this compound has been shown to exacerbate left ventricular dysfunction.[3] This is characterized by a 38% increase in end-systolic volume and a 22% reduction in ejection fraction compared to control animals.[3] These effects are associated with a 2.5-fold increase in cardiac NOX activity, which promotes oxidative stress and fibrosis.[3]
-
Thrombosis: In a rat model of thrombosis, intravenous administration of this compound resulted in a 30% increase in thrombus weight, suggesting that ACE2 plays an antithrombotic role.[1][4]
-
Vascular Repair: this compound has been observed to impair vascular repair mediated by endothelial progenitor cells, leading to a 45% reduction in neovascularization in ischemic limbs.[3]
-
Viral Entry: this compound has been shown to block the entry of pseudotyped SARS-CoV-2 into human embryonic stem cell-derived cardiomyocytes by up to 90%.[3] This is achieved through competitive binding to the receptor-binding domain (RBD) of the viral spike protein, preventing its engagement with ACE2.[3]
4. Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies involving this compound administration in animal models.
Table 1: In Vivo Administration of this compound in a Diabetic Rat Model
| Parameter | Value | Reference |
| Animal Model | Streptozotocin-treated diabetic rats | [1][4] |
| Dosage | 5 µg/kg/day | [1][4] |
| Administration Route | Intraperitoneal (i.p.) | [1][4] |
| Frequency | Daily | [1][4] |
| Duration | 4 weeks | [1][4] |
| Key Finding | Increased cardiac and renal NOX activity | [1][4] |
Table 2: In Vivo Administration of this compound in a Thrombosis Rat Model
| Parameter | Value | Reference |
| Animal Model | Thrombosis model in rats | [1][4] |
| Dosage | 0.1 µmol/L/kg | [1][4] |
| Administration Route | Intravenous (i.v.) | [1][4] |
| Key Finding | 30% increase in thrombus weight | [1][4] |
Table 3: Cardiovascular Effects of this compound in Diabetic Rodents
| Parameter | Change | Reference |
| End-systolic volume | +38% | [3] |
| Ejection fraction | -22% | [3] |
| Cardiac NOX activity | +2.5-fold | [3] |
5. Physicochemical Properties and Storage
| Property | Details | Reference |
| Molecular Weight | 3,074.33 Da (as TFA salt) | [3] |
| Solubility | 10 mM in DMSO, 100 mg/mL in water (with ultrasonication) | [3] |
| Storage (Lyophilized) | -20°C for up to three years | [3] |
| Storage (in Solution) | -80°C for up to one year | [3] |
Experimental Protocols
Protocol 1: Administration of this compound in a Streptozotocin-Induced Diabetic Rat Model
This protocol describes the induction of diabetes in rats and the subsequent administration of this compound to study its effects on cardiovascular function.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Glucose meter and test strips
-
Animal handling and injection equipment
Procedure:
-
Induction of Diabetes:
-
Acclimate male Sprague-Dawley rats for at least one week.
-
Fast the rats overnight before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg).
-
Confirm diabetes by measuring blood glucose levels 72 hours post-injection. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile saline to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to achieve the final injection concentration for a dosage of 5 µg/kg/day.
-
-
Administration of this compound:
-
Divide the diabetic rats into a control group (receiving vehicle) and a treatment group (receiving this compound).
-
Administer this compound (5 µg/kg/day) or vehicle via i.p. injection daily for 4 weeks.
-
-
Monitoring and Analysis:
-
Monitor animal weight and blood glucose levels regularly.
-
At the end of the 4-week treatment period, perform echocardiography to assess cardiovascular function (e.g., ejection fraction, end-systolic volume).
-
Collect heart and kidney tissues for analysis of NOX activity and fibrosis.
-
Caption: Experimental workflow for the diabetic rat model.
Protocol 2: Administration of this compound in a Rat Thrombosis Model
This protocol outlines the procedure for inducing thrombosis in rats and evaluating the effect of this compound.
Materials:
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Surgical instruments
-
Ferric chloride (FeCl3) solution
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Intravenous catheterization equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to approved institutional protocols.
-
Surgically expose the carotid artery.
-
Place an intravenous catheter for drug administration.
-
-
This compound Administration:
-
Administer a single intravenous (i.v.) bolus of this compound at a dosage of 0.1 µmol/L/kg. The control group receives a corresponding volume of sterile saline.
-
-
Induction of Thrombosis:
-
Apply a filter paper saturated with FeCl3 solution (e.g., 10%) to the exposed carotid artery for a defined period (e.g., 5 minutes) to induce endothelial injury and thrombus formation.
-
-
Measurement of Thrombus:
-
After a set time post-injury, excise the arterial segment containing the thrombus.
-
Measure the weight of the thrombus.
-
-
Data Analysis:
-
Compare the thrombus weight between the this compound-treated group and the control group to determine the effect of ACE2 inhibition on thrombosis.
-
Caption: Logical relationship of this compound administration and thrombosis.
References
Application Notes and Protocols for DX600 Tfa in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosimetry and concentration ranges for the specific Angiotensin-Converting Enzyme 2 (ACE2) inhibitor, DX600, in preclinical Tfa (trifluoroacetate) studies. This document includes summaries of quantitative data, detailed experimental protocols derived from published research, and visualizations of key biological pathways and workflows.
Introduction to DX600
DX600 is a potent and selective peptide inhibitor of ACE2, a key enzyme in the Renin-Angiotensin System (RAS).[1][2][3] It exhibits high affinity for ACE2 with a dissociation constant (KD) of 1.3 nM and an inhibition constant (Ki) of 2.8 nM.[1] DX600 does not show cross-reactivity with Angiotensin-Converting Enzyme (ACE).[1] Due to its specific inhibition of ACE2, DX600 is a valuable tool for investigating the physiological and pathological roles of this enzyme. DX600 is often supplied as a trifluoroacetate (Tfa) salt, a common counterion resulting from peptide synthesis. While generally not interfering with biological assays, researchers should be aware of its presence and can perform salt exchange if necessary.
Quantitative Data Summary
The following tables summarize the reported dosimetry and concentration ranges for DX600 in various preclinical studies.
Table 1: In Vitro DX600 Concentrations and Effects
| Cell Type | Concentration | Observed Effect | Reference |
| Recombinant Human ACE2 | 1 µM | 47% inhibition of rhACE2 activity (pIC50 of 8.0) | MedChemExpress |
| Human Mononuclear Cells (MNCs) | 10 µM | 42% inhibition of ACE2 activity | MedChemExpress |
| NR8383 (rat alveolar macrophage) | 100 nM | Decrease in cell growth and increase in TNF-α and IL-6 in the presence of LPS | MedChemExpress |
Table 2: In Vivo DX600 Dosimetry and Effects
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | 5 µg/kg/day | Intraperitoneal (i.p.) | Exacerbation of diabetes-induced cardiovascular dysfunction | MedChemExpress |
| Rat | 0.1 µmol/L/kg | Intravenous (i.v.) | 30% increase in thrombus weight in a thrombosis model | The Repurposed ACE2 Inhibitors |
Experimental Protocols
The following are generalized protocols for key experiments involving DX600, based on available literature. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro ACE2 Inhibition Assay
This protocol describes a method to determine the inhibitory effect of DX600 on ACE2 activity in a cell-free system.
Materials:
-
Recombinant Human ACE2 (rhACE2)
-
DX600 Tfa
-
Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Serially dilute DX600 to the desired concentrations in assay buffer.
-
In a 96-well plate, add rhACE2 to each well.
-
Add the diluted DX600 or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage and determine the percent inhibition by DX600 at each concentration.
-
Plot the percent inhibition against the logarithm of DX600 concentration to determine the IC50 value.
Cell-Based Assay for Cytokine Secretion (TNF-α and IL-6)
This protocol outlines a method to assess the effect of DX600 on cytokine secretion from cultured cells.
Materials:
-
NR8383 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
This compound
-
Lipopolysaccharide (LPS)
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed NR8383 cells in a 24-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a working solution of this compound in cell culture medium.
-
Pre-treat the cells with DX600 (e.g., 100 nM) for a specified duration (e.g., 4 hours).
-
Stimulate the cells with LPS to induce cytokine production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Analyze the data to determine the effect of DX600 on cytokine secretion.
In Vivo Model of Cardiovascular Dysfunction
This protocol provides a general framework for studying the effects of DX600 in a rat model of cardiovascular dysfunction.
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Anesthetic
-
Echocardiography equipment
Procedure:
-
Induce cardiovascular dysfunction in rats through an appropriate method (e.g., induction of diabetes with streptozotocin).
-
Acclimate the animals and divide them into experimental groups (e.g., control, DX600-treated).
-
Prepare a sterile solution of this compound for injection.
-
Administer DX600 (e.g., 5 µg/kg/day) or vehicle control via the desired route (e.g., intraperitoneal injection) for the specified duration of the study.
-
Monitor the animals regularly for signs of distress and changes in physiological parameters.
-
At the end of the study, perform echocardiography under anesthesia to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Collect blood and tissue samples for further analysis (e.g., biomarker levels, histological examination).
Visualizations
The following diagrams illustrate the ACE2 signaling pathway and a typical experimental workflow.
Caption: ACE2 Signaling Pathway and the inhibitory action of DX600.
Caption: General experimental workflows for in vitro and in vivo DX600 studies.
References
Application Notes and Protocols for ACE2 Activity Assays Using DX600 Tfa as a Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for utilizing the selective ACE2 inhibitor, DX600 Tfa, as a negative control in angiotensin-converting enzyme 2 (ACE2) activity assays. The following information is intended to guide researchers in accurately measuring ACE2 activity and in the screening of potential ACE2 modulators.
Introduction
Angiotensin-converting enzyme 2 (ACE2) is a key zinc metallopeptidase and a central component of the Renin-Angiotensin System (RAS). It primarily catalyzes the conversion of angiotensin II to angiotensin-(1-7), playing a critical role in cardiovascular function, and has been identified as the functional receptor for the spike protein of several coronaviruses, including SARS-CoV-2. Consequently, the modulation of ACE2 activity is a significant area of research for therapeutic interventions in cardiovascular diseases and viral infections.
Accurate determination of ACE2 activity in biological samples or in high-throughput screening (HTS) campaigns requires specific and reliable controls. This compound is a potent and selective peptide inhibitor of ACE2 with a dissociation constant (KD) of 1.3 nM.[1][2] It does not exhibit cross-reactivity with angiotensin-converting enzyme (ACE), making it an excellent tool for differentiating ACE2-specific activity from that of other proteases.[1][2][3] These notes provide protocols for fluorometric ACE2 activity assays, utilizing this compound to establish a baseline for inhibition.
Quantitative Data Summary
The inhibitory activity of this compound on ACE2 has been characterized across various experimental conditions. The following tables summarize the quantitative data for easy reference and comparison.
Table 1: Inhibitory Potency of this compound against ACE2
| Parameter | Value | Species/Cell Type | Reference |
| KD | 1.3 nM | Not Specified | [1][2] |
| pIC50 | 8.0 | Recombinant Human ACE2 (rhACE2) | [4] |
| IC50 | 0.235 ± 0.01 µg/mL | Not Specified | [5] |
Table 2: Percentage Inhibition of ACE2 Activity by this compound
| This compound Concentration | Percent Inhibition | Species/Cell Type | Reference |
| 1 µM | 47% | Recombinant Human ACE2 (rhACE2) | [1][4] |
| 10 µM | 42% | Human Mononuclear Cells (MNCs) | [1][4] |
| 0.1 µg/mL | 40.36% | Not Specified | |
| 1 µg/mL | 62.72% | Not Specified | |
| 10 µg/mL | 86.15% | Not Specified | |
| 100 µg/mL | 94.14% | Not Specified |
Note on Species Specificity: It is important to note that the linear form of DX600 effectively blocks human ACE2 activity but may have different affinities for mouse ACE2.[6][7][8] Researchers working with murine models should consider this variability.
Experimental Protocols
The following are detailed protocols for conducting a fluorometric ACE2 activity assay using a synthetic, quenched fluorescent peptide substrate. This type of assay is commonly used in academic and industrial settings for its sensitivity and suitability for high-throughput applications.
Protocol 1: General Fluorometric ACE2 Activity Assay
This protocol is a generalized procedure adaptable for purified enzymes, cell lysates, or tissue homogenates.
Materials:
-
ACE2 Source: Recombinant ACE2, cell lysates, or tissue homogenates
-
This compound: Stock solution prepared in an appropriate solvent (e.g., water)
-
ACE2 Assay Buffer: 75 mM Tris-HCl (pH 7.5), 1 M NaCl, 0.5 mM ZnCl2.[9] Some protocols suggest a pH of 6.8.[6]
-
Fluorogenic ACE2 Substrate: e.g., Mca-YVADAPK(Dnp) or similar intramolecularly quenched substrate. Stock solution prepared in DMSO.
-
Protease Inhibitor Cocktail (optional but recommended for lysates/homogenates): To prevent non-specific protein degradation.
-
96-well black, flat-bottom microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~320-330 nm and emission at ~390-420 nm.[6][10][11]
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Angiotensin-converting Enzyme (ACE) Inhibitor | DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. eurogentec.com [eurogentec.com]
Application Notes & Protocols for the Detection of DX600 Tfa in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of DX600, a peptide inhibitor of angiotensin-converting enzyme 2 (ACE2), in biological matrices.[1][2] The methods described herein are particularly relevant for pharmacokinetic, pharmacodynamic, and toxicological studies in the context of drug development.
Application Notes
Introduction to DX600 and Analytical Challenges
DX600 is a potent and specific peptide inhibitor of ACE2, with a Ki of 2.8 nM.[2] As a peptide therapeutic, its quantification in biological samples such as plasma, serum, or tissue homogenates presents unique challenges compared to small molecule drugs. These challenges include susceptibility to enzymatic degradation, potential for adsorption to surfaces, and the complexity of the biological matrix, which can interfere with analysis.[3][4] The trifluoroacetate (Tfa) salt form of DX600 also necessitates consideration of the counter-ion's potential impact on analysis and its own detection if required.
Recommended Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and specific quantification of DX600 in biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended method. This technique offers high selectivity by separating the analyte from matrix components chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. LC-MS/MS is widely used for the analysis of peptide drugs in complex biological matrices.[3][5]
Key Advantages of LC-MS/MS for DX600 Analysis:
-
High Sensitivity: Achieves low limits of quantification (LOQ) necessary for pharmacokinetic studies.
-
High Specificity: Minimizes interference from endogenous matrix components.
-
Wide Dynamic Range: Accurately measures a broad range of concentrations.
-
Versatility: Adaptable to various biological matrices.
Experimental Protocols
Protocol 1: Quantification of DX600 in Human Plasma using LC-MS/MS
This protocol outlines a method for the extraction and quantification of DX600 from human plasma.
1. Materials and Reagents:
-
DX600 reference standard
-
Internal Standard (IS): A stable isotope-labeled version of DX600 or a structurally similar peptide.
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade[6]
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
2. Sample Preparation: Solid Phase Extraction (SPE)
SPE is employed to extract DX600 from the plasma matrix and remove interfering substances.[7]
-
Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% FA in water.
-
Loading: To 100 µL of plasma sample, add the internal standard. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% FA in water, followed by 1 mL of 20% ACN in water.
-
Elution: Elute DX600 and the IS with 1 mL of 5% ammonium hydroxide in 80:20 ACN:water.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA).
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[8]
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column for peptide analysis (e.g., C18, 100 Å, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Table 1: HPLC Gradient for DX600 Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 30 | 70 |
| 3.1 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for DX600 and the IS. The exact m/z values will need to be determined by direct infusion of the reference standards.
-
Table 2: Hypothetical MRM Transitions for DX600 and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DX600 | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of DX600 to the IS against the concentration of the calibration standards.
-
Determine the concentration of DX600 in the unknown samples by interpolation from the calibration curve.
Workflow for DX600 Quantification in Plasma
Caption: Workflow for the quantification of DX600 in plasma samples.
Protocol 2: Detection of Trifluoroacetate (TFA) in Biological Samples
If it is necessary to quantify the TFA counter-ion, a separate analytical method is required.
1. Rationale:
Trifluoroacetic acid can be analyzed by HPLC with UV detection after derivatization or by LC-MS/MS.[9][10] Direct injection LC-MS/MS is a sensitive and robust method for the determination of TFA in aqueous matrices.[11]
2. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
3. LC-MS/MS Analysis for TFA
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable column for polar compounds (e.g., an anion-exchange column).
-
Mobile Phase A: Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Negative.
-
MRM Transition for TFA: Precursor ion (m/z) 113 -> Product ion (m/z) 69.
-
Workflow for TFA Detection
Caption: General workflow for the detection of TFA in biological samples.
Summary of Quantitative Data
The following tables summarize the key quantitative parameters for the described analytical methods.
Table 3: Summary of LC-MS/MS Method Parameters for DX600
| Parameter | Value/Description |
| Analyte | DX600 |
| Biological Matrix | Human Plasma |
| Sample Preparation | Solid Phase Extraction (SPE) |
| Analytical Technique | LC-MS/MS |
| Ionization Mode | ESI Positive |
| Column | C18 Reversed-Phase |
| Mobile Phases | A: 0.1% FA in Water, B: 0.1% FA in ACN |
| Quantification | Based on peak area ratio to an internal standard |
Table 4: Summary of LC-MS/MS Method Parameters for TFA
| Parameter | Value/Description |
| Analyte | Trifluoroacetic Acid (TFA) |
| Biological Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation |
| Analytical Technique | LC-MS/MS |
| Ionization Mode | ESI Negative |
| MRM Transition (m/z) | 113 -> 69 |
| Quantification | Based on a calibration curve |
References
- 1. researchgate.net [researchgate.net]
- 2. Novel peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying metabolite ions of peptide drugs in the presence of an in vivo matrix background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of trifluoroacetic acid to quantify small, polar compounds in rat plasma during discovery-phase pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection, characterization, and quantification of peptides in biological matrices: Identification of a suitable Internal Standard for quantitative HPLC analysis [abq.org.br]
- 8. Pharmaceutical and Biopharmaceutical Methods of Analysis [ssi.shimadzu.com]
- 9. Determination by hplc of trifluoroacetate levels in plasma and urine of patients anaesthetized with halothane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of trifluoroacetic acid and other short-chain perfluorinated acids (C2-C4) in precipitation by liquid chromatography-tandem mass spectrometry: comparison to patterns of long-chain perfluorinated acids (C5-C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DX600 TFA Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide DX600. The focus is on managing and optimizing the concentration of Trifluoroacetic acid (TFA) in your in-vitro assays to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetic acid (TFA) and why is it present in my DX600 sample?
A1: Trifluoroacetic acid (TFA) is a strong ion-pairing agent commonly used in the mobile phase during the purification of synthetic peptides like DX600 via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). During this process, TFA associates with the positively charged peptide. After lyophilization (freeze-drying), the peptide is often obtained as a TFA salt. The amount of residual TFA can vary significantly between batches.
Q2: How can residual TFA affect my in-vitro assays?
A2: Residual TFA can significantly impact in-vitro assays in several ways:
-
Lowering pH: TFA is a strong acid. When the DX600 peptide is reconstituted, it can lower the pH of your assay buffer, potentially altering the activity of enzymes or the binding affinity of proteins.
-
Direct Enzyme Inhibition: TFA can directly inhibit the activity of certain enzymes, leading to inaccurate measurements of your target's function.
-
Cellular Toxicity: In cell-based assays, high concentrations of TFA can be toxic to cells, affecting viability and leading to misleading results.
-
Altering Peptide Structure: The presence of TFA can influence the secondary structure of the DX600 peptide, which may affect its biological activity.
Q3: What is an acceptable concentration of TFA in an in-vitro assay?
A3: The acceptable concentration of TFA is highly dependent on the specific assay system. As a general guideline, most enzymatic and cell-based assays are sensitive to TFA concentrations above 0.01% (v/v). However, some sensitive assays may require even lower concentrations. It is crucial to determine the tolerance of your specific assay to TFA.
Q4: How can I determine the amount of TFA in my DX600 sample?
A4: The most accurate method to determine the TFA content is through techniques like ion-exchange chromatography or by using a fluoride ion-selective electrode. However, a reasonable estimation can often be obtained from the manufacturer's certificate of analysis, which may provide the peptide purity and counter-ion content.
Troubleshooting Guide
Issue 1: Lower than expected activity of DX600.
| Possible Cause | Troubleshooting Step |
| pH of the assay buffer is too low due to TFA. | 1. Measure the pH of your final assay solution containing DX600. 2. If the pH is lower than the optimal range for your assay, consider adjusting the buffering capacity of your assay medium or neutralizing the TFA. |
| Direct inhibition of the target enzyme by TFA. | 1. Run a control experiment to test the effect of TFA alone on your assay system. 2. Prepare solutions with varying concentrations of TFA (e.g., 0.001% to 0.1%) in your assay buffer without DX600 and measure the assay response. |
| Alteration of DX600 conformation by TFA. | 1. Perform a TFA removal step before your experiment. Common methods include buffer exchange via dialysis, desalting columns, or repeated lyophilization from a non-TFA containing acidic solution (like 0.1% acetic acid). |
Issue 2: High background signal or assay artifacts.
| Possible Cause | Troubleshooting Step |
| TFA interference with detection reagents. | 1. Some detection reagents, especially in fluorescence-based assays, can be sensitive to pH changes caused by TFA. 2. Consult the technical documentation for your detection reagents to check for any known interferences. |
| Non-specific binding. | 1. Elevated acidity can sometimes promote non-specific interactions. 2. Ensure your assay buffer contains appropriate blocking agents (e.g., BSA, Tween-20) and has the correct ionic strength. |
Issue 3: Poor reproducibility between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent TFA concentrations. | 1. If using different batches of DX600, the TFA content may vary. 2. Standardize your DX600 preparation by performing a TFA removal step for all batches. |
| Inaccurate peptide quantification. | 1. The presence of TFA can affect the accuracy of peptide quantification methods like UV absorbance at 280 nm. 2. Consider using a peptide quantification method that is less sensitive to TFA, such as a colorimetric assay (e.g., BCA assay). |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization and Buffer Exchange
This protocol is designed to reduce the amount of residual TFA in your DX600 sample.
-
Reconstitution: Reconstitute your lyophilized DX600 peptide in a suitable volatile buffer that does not contain TFA. A common choice is 0.1% (v/v) acetic acid in sterile, nuclease-free water.
-
Lyophilization: Freeze the reconstituted peptide solution using a dry ice/ethanol bath or a freezer at -80°C. Lyophilize the sample until all the solvent is removed (typically overnight).
-
Repeat: Repeat steps 1 and 2 for a total of three cycles. This repeated process will progressively remove the TFA.
-
Final Reconstitution: After the final lyophilization, reconstitute the DX600 peptide in your desired assay buffer.
-
Quantification: Quantify the peptide concentration before use in your assay.
Data Presentation
Table 1: Effect of TFA Concentration on Kinase Y Activity
| TFA Concentration (% v/v) | Kinase Y Activity (%) |
| 0 (Control) | 100 |
| 0.001 | 98 |
| 0.005 | 92 |
| 0.01 | 85 |
| 0.05 | 55 |
| 0.1 | 30 |
Table 2: Effect of TFA Concentration on Cell Line Z Viability (MTT Assay)
| TFA Concentration (% v/v) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.001 | 99 |
| 0.005 | 95 |
| 0.01 | 88 |
| 0.05 | 62 |
| 0.1 | 41 |
Visualizations
Caption: Hypothetical signaling pathway for DX600 peptide inhibitor.
Addressing off-target effects of DX600 Tfa.
Welcome to the technical support center for DX600 Tfa. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with this selective ACE2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cyclic peptide that acts as a potent and selective inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3] Its primary mechanism is to bind to the catalytic domain of ACE2, thereby blocking its enzymatic activity.[1] This inhibition prevents the conversion of Angiotensin II (Ang II) to Angiotensin-(1-7). This compound exhibits high selectivity for ACE2 over the related Angiotensin-Converting Enzyme (ACE).[1][2]
Q2: What are the known binding affinities of this compound?
Quantitative data on the binding affinity and inhibitory concentration of this compound are summarized below.
| Parameter | Value | Species/System | Reference |
| Ki | 2.8 nM | Recombinant Human ACE2 | [1] |
| KD | 1.3 nM | Not Specified | MedChemExpress |
Q3: Are there known off-target effects for this compound?
Currently, there is no widespread documentation of significant off-target binding of this compound to other proteins. The adverse effects observed in some experimental models, such as the exacerbation of cardiovascular dysfunction in diabetic rodents, are considered consequences of its on-target inhibition of ACE2's protective functions rather than off-target activity.
Q4: Could the Trifluoroacetic acid (TFA) salt in the product formulation affect my experiments?
Yes, the trifluoroacetate (TFA) counter-ion, often used in peptide purification and to enhance solubility, can potentially influence experimental outcomes.[4] At certain concentrations, TFA has been reported to affect cell growth and enzymatic activity.[5] It is crucial to include a vehicle control in your experiments, which would be the buffer used to dissolve the this compound, to account for any potential effects of TFA.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Unexpected or exaggerated pathological effects in my in vivo model (e.g., increased inflammation, fibrosis, or cardiovascular stress).
-
Possible Cause: This is likely an on-target effect of ACE2 inhibition. ACE2 plays a crucial role in counterbalancing the renin-angiotensin system (RAS). By inhibiting ACE2, this compound allows for an accumulation of Angiotensin II (Ang II), which can lead to pro-inflammatory, pro-fibrotic, and vasoconstrictive effects through the AT1 receptor.[6][7][8]
-
Troubleshooting Steps:
-
Review the Literature: Familiarize yourself with the known physiological roles of ACE2 in your specific disease model.
-
Dose-Response Study: Perform a dose-response study to determine the minimal effective concentration of this compound that achieves the desired level of ACE2 inhibition without causing excessive adverse effects.
-
Control Groups: Ensure you have appropriate control groups, including a vehicle control and a positive control for the pathological effect you are studying.
-
Measure Biomarkers: Measure biomarkers of Ang II pathway activation (e.g., downstream signaling molecules, inflammatory cytokines) to confirm the on-target effect.
-
Problem 2: High variability or poor reproducibility in cell-based assays.
-
Possible Cause 1: Peptide Solubility and Stability. this compound is a peptide and may have specific solubility and stability requirements. Improper handling can lead to inconsistent concentrations.
-
Troubleshooting:
-
Follow the manufacturer's instructions for solubilizing the peptide. This compound is generally soluble in water and DMSO.[1][2]
-
For aqueous solutions, sonication may be required to achieve full dissolution.[2]
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2][4]
-
Store lyophilized peptide and stock solutions at the recommended temperatures (-20°C or -80°C).[1][2]
-
-
-
Possible Cause 2: TFA Counter-ion Effects. As mentioned in the FAQs, the TFA salt can have biological activity.
-
Troubleshooting:
-
Always include a vehicle control (the same solvent used to dissolve this compound) at the same final concentration used in the treatment groups.
-
Consider using a lower concentration of this compound if TFA toxicity is suspected.
-
-
-
Possible Cause 3: Cell Culture Conditions. High concentrations of peptides can sometimes lead to non-specific effects or cytotoxicity.
Problem 3: No observable effect of this compound in my experiment.
-
Possible Cause 1: Insufficient ACE2 Expression. The target cells or tissue may not express sufficient levels of ACE2 for an effect to be observed.
-
Troubleshooting:
-
Confirm ACE2 expression in your experimental system using techniques like qPCR, Western blot, or immunohistochemistry.
-
-
-
Possible Cause 2: Incorrect Assay Conditions. The experimental conditions may not be optimal for measuring the downstream effects of ACE2 inhibition.
-
Troubleshooting:
-
Ensure your assay is sensitive enough to detect the expected changes.
-
Review the kinetics of the biological process you are studying. The effect of ACE2 inhibition may be time-dependent.
-
-
-
Possible Cause 3: Inactive Peptide. The peptide may have degraded due to improper storage or handling.
-
Troubleshooting:
-
Use a fresh aliquot of this compound.
-
If possible, verify the activity of the inhibitor using a direct enzymatic assay (see Experimental Protocols section).
-
-
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its effects.
Caption: Mechanism of this compound in the Renin-Angiotensin System.
Caption: Workflow for Investigating Potential Off-Target Effects.
Key Experimental Protocols
1. In Vitro ACE2 Enzymatic Inhibition Assay
This protocol provides a general framework for confirming the inhibitory activity of this compound on ACE2.
-
Objective: To determine the IC50 of this compound for ACE2.
-
Materials:
-
Recombinant human ACE2 enzyme
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 M NaCl)
-
This compound stock solution (in DMSO or water)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare Reagents: Dilute the ACE2 enzyme and substrate in assay buffer to their optimal working concentrations.
-
Serial Dilution of Inhibitor: Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (buffer with no inhibitor).
-
Pre-incubation: Add 20 µL of each this compound dilution (or vehicle) to the wells of the 96-well plate. Then, add 20 µL of the diluted ACE2 enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the ACE2 substrate to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin kinetic measurements of fluorescence intensity (e.g., Ex/Em = 320/400 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method to assess oxidative stress in cells treated with this compound, a potential downstream consequence of ACE2 inhibition.
-
Objective: To quantify changes in intracellular ROS levels following this compound treatment.
-
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H2O2 or Angiotensin II)
-
Fluorescence plate reader or fluorescence microscope
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for the desired incubation period.
-
Probe Loading: Remove the treatment media and wash the cells gently with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free media) to each well and incubate for 30-45 minutes at 37°C, protected from light.[11]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader (Ex/Em ≈ 485/535 nm).[11] Alternatively, visualize the cells under a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the vehicle control group to determine the fold change in ROS production.
-
References
- 1. This compound () for sale [vulcanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. NB-64-68238-50mg | this compound Clinisciences [clinisciences.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. SARS-CoV-2 and ACE2: The biology and clinical data settling the ARB and ACEI controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. What to Avoid While Using Peptides: Must-Have Safety Rules - Oath Peptides [oathpeptides.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Minimizing Variability in ACE2 Inhibition Assays with DX600 Tfa: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Angiotensin-Converting Enzyme 2 (ACE2) inhibition assays using the specific inhibitor, DX600 Tfa.
Troubleshooting Guide
This section addresses common issues encountered during ACE2 inhibition assays with this compound, offering step-by-step solutions to guide your experimental troubleshooting.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent pipetting, improper mixing of reagents, or temperature fluctuations across the assay plate. | Ensure proper pipette calibration and technique. Thoroughly mix all reagent solutions before dispensing. Use an incubator to maintain a consistent temperature during the assay. |
| Low or No Inhibition Observed | Inactive this compound, incorrect inhibitor concentration, or issues with the ACE2 enzyme or substrate. | Verify the proper storage and handling of this compound to prevent degradation.[1][2] Prepare fresh dilutions of the inhibitor for each experiment. Confirm the activity of the ACE2 enzyme and the integrity of the substrate using a known positive control, such as MLN-4760.[3][4] |
| Inconsistent IC50 Values | Variability in assay conditions (e.g., incubation time, temperature, buffer composition), or degradation of this compound. | Standardize all assay parameters and document them meticulously for each experiment. Prepare fresh aliquots of this compound from a lyophilized stock to avoid repeated freeze-thaw cycles.[2][5] Consider potential interference from the TFA counter-ion, which can affect cellular assays.[5] |
| Assay Signal Drift | Temperature or evaporation effects during plate reading. | Allow the plate to equilibrate to the reader's temperature before measuring. Use plate sealers to minimize evaporation, especially for long incubation times. |
| Precipitation of this compound | Poor solubility of the peptide in the assay buffer. | This compound is soluble in water and DMSO.[1] If using an aqueous buffer, ensure the pH and ionic strength are compatible with the peptide. For higher concentrations, consider preparing the initial stock solution in DMSO and then diluting it in the assay buffer.[1] |
Frequently Asked Questions (FAQs)
This FAQ section provides answers to common questions regarding the use of this compound in ACE2 inhibition assays.
1. What is this compound and how does it inhibit ACE2?
This compound is a synthetic cyclic peptide that acts as a selective and potent inhibitor of ACE2.[2][6][7] It binds to the active site of the ACE2 enzyme, thereby blocking its catalytic activity.[1] Its cyclic structure contributes to its high affinity and specificity for ACE2 over other related enzymes like ACE.[1][8]
2. What are the key physicochemical and binding properties of this compound?
| Property | Value | Reference |
| Molecular Weight | 2841.01 Da (free peptide) | [1] |
| Binding Affinity (Ki) | 2.8 nM (for recombinant human ACE2) | [1] |
| Binding Affinity (KD) | 1.3 nM | [6] |
| Selectivity | >100-fold selective for ACE2 over ACE | [1] |
| Solubility | 10 mM in DMSO, 100 mg/mL in water (with ultrasonication) | [1] |
3. How should I properly store and handle this compound?
For long-term stability, lyophilized this compound powder should be stored at -20°C.[1][2] Once reconstituted in a solvent like DMSO or water, it is recommended to prepare single-use aliquots and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2][5]
4. What type of ACE2 inhibition assay is most suitable for use with this compound?
This compound can be used in various ACE2 inhibition assays, including:
-
Enzymatic Assays: These assays measure the catalytic activity of ACE2 using a fluorogenic substrate. The inhibition is quantified by the reduction in fluorescence in the presence of this compound.[3]
-
Binding Assays (ELISA, AlphaLISA): These assays measure the direct binding of ACE2 to its substrates or interaction partners, such as the SARS-CoV-2 spike protein.[9][10][11] this compound will compete for binding to ACE2, leading to a decrease in the assay signal.
The choice of assay depends on the specific research question. Enzymatic assays directly measure the inhibition of ACE2's catalytic function, while binding assays are useful for studying the disruption of protein-protein interactions.
5. What are appropriate positive and negative controls for my ACE2 inhibition assay?
-
Positive Control: A known ACE2 inhibitor, such as MLN-4760, should be used to confirm that the assay is working correctly.[3][4]
-
Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO) should be included to determine the baseline ACE2 activity without any inhibition.[3]
Experimental Protocols & Visualizations
General Protocol for an Enzymatic ACE2 Inhibition Assay
This protocol provides a general framework for a fluorometric ACE2 inhibition assay. Researchers should optimize concentrations and incubation times based on their specific reagents and instrumentation.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare solutions of recombinant human ACE2 enzyme and a fluorogenic ACE2 substrate in the assay buffer.
-
Prepare a positive control solution (e.g., MLN-4760).
-
-
Assay Procedure:
-
Add the this compound dilutions, positive control, and negative control (vehicle) to the wells of a microplate.
-
Add the ACE2 enzyme solution to all wells and incubate for a pre-determined time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Monitor the fluorescence signal over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well.
-
Normalize the data to the negative control (100% activity) and the positive control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a typical enzymatic ACE2 inhibition assay.
ACE2 Signaling Pathway in the Renin-Angiotensin System (RAS)
The diagram below illustrates the central role of ACE2 in the Renin-Angiotensin System (RAS) and how its inhibition by this compound can impact this pathway.
Caption: ACE2's role in the Renin-Angiotensin System and inhibition by this compound.
Logical Flow for Troubleshooting Assay Variability
This diagram outlines a logical progression for troubleshooting unexpected variability in your ACE2 inhibition assay results.
Caption: A logical flowchart for troubleshooting variability in ACE2 inhibition assays.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. ACE2 enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. genscript.com [genscript.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Cyclic 68Ga-Labeled Peptides for Specific Detection of Human Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigentek.com [epigentek.com]
- 10. Targeting ACE2–RBD Interaction as a Platform for COVID-19 Therapeutics: Development and Drug-Repurposing Screen of an AlphaLISA Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Assay for Identifying Diverse Antagonists of the Binding Interaction between the ACE2 Receptor and the Dynamic Spike Proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing DX600 Tfa.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing DX600 Tfa, alongside detailed troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective peptide inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3][4] It is supplied as a trifluoroacetate (Tfa) salt. DX600 exhibits a high binding affinity for ACE2 and does not show cross-reactivity with Angiotensin-Converting Enzyme (ACE).[1][2][3]
Q2: What is the mechanism of action for DX600?
A2: DX600 functions as a specific inhibitor of ACE2.[1][2] It binds to ACE2 with a high affinity, thereby blocking its enzymatic activity.[1][5] This inhibition can impact biological processes regulated by ACE2.
Q3: What are the primary research applications of this compound?
A3: this compound is primarily used in research to:
-
Investigate the physiological and pathological roles of ACE2.
-
Serve as a tool in the development of diagnostics and therapeutics targeting ACE2.
-
Act as a control compound in ACE2 inhibitor screening assays.[6]
-
Be utilized in in-vivo studies, such as small animal imaging, to assess ACE2 distribution and levels.[7][8][9]
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
Storage Recommendations
| Condition | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep away from moisture.[4] |
| -80°C | Long-term storage | Recommended for optimal stability. | |
| In Solvent | -80°C | Up to 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[2] | For short-term storage. |
Shipping: this compound is typically shipped on blue ice to maintain its integrity during transit.
Reconstitution and Handling
-
Reconstitution: this compound is soluble in water and DMSO.[2][4] For a 10 mM stock solution in DMSO, sonication is recommended to aid dissolution.[4] To prepare a stock solution in water, it may be necessary to warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution.[2]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into single-use volumes before storage.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound.
Experimental Protocols & Troubleshooting
This section provides guidance on common experimental applications of this compound and troubleshooting tips for potential issues.
In Vitro ACE2 Inhibition Assay
This assay measures the ability of DX600 to inhibit the enzymatic activity of ACE2.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NB-64-68238-50mg | this compound Clinisciences [clinisciences.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preclinical Evaluation and Pilot Clinical Study of 18F-Labeled Inhibitor Peptide for Noninvasive Positron Emission Tomography Mapping of Angiotensin Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic 68Ga-Labeled Peptides for Specific Detection of Human Angiotensin-Converting Enzyme 2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ACE2 Inhibitors: DX600 Tfa vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DX600 Tfa with other Angiotensin-Converting Enzyme 2 (ACE2) inhibitors, supported by experimental data. The information is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to ACE2 Inhibition
Angiotensin-Converting Enzyme 2 (ACE2) is a key metalloenzyme in the Renin-Angiotensin System (RAS), playing a crucial role in cardiovascular homeostasis. It acts as a counter-regulator of the classical RAS axis by converting angiotensin II to the vasodilatory peptide angiotensin-(1-7). ACE2 has also been identified as the primary cellular entry receptor for the SARS-CoV-2 virus, making it a significant therapeutic target for COVID-19 and other cardiovascular diseases. This guide focuses on the comparative analysis of potent and selective ACE2 inhibitors.
Quantitative Comparison of ACE2 Inhibitors
The following table summarizes the key quantitative data for this compound and other notable ACE2 inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | K_i_ (nM) | K_D_ (nM) | Selectivity |
| This compound | Peptide | Human ACE2 | ~170[1] | 2.8[2] | 1.3[1] | Highly selective for ACE2 over ACE |
| MLN-4760 | Small Molecule | Human ACE2 | 0.44[3] | 0.44 (as K_i_ App) | ~1 | >5000-fold selective for ACE2 over ACE and >100-fold over CPA |
| NAAE | Small Molecule | Human ACE2 | 57,000 | - | - | Irreversible inhibitor |
| Lisinopril | Small Molecule | ACE | - | 0.39 (for ACE) | - | Primarily an ACE inhibitor, does not directly inhibit ACE2 |
| Captopril | Small Molecule | ACE | - | - | - | Primarily an ACE inhibitor, does not directly inhibit ACE2 |
Note: IC50, K_i_, and K_D_ values can vary depending on the experimental conditions.
Detailed Experimental Protocols
Accurate determination of inhibitor potency is critical. Below are detailed methodologies for key experiments cited in this guide.
Determination of Inhibition Constant (K_i_) by Dixon Plot
The inhibition constant (K_i_) for DX600 was determined using a Dixon plot, a graphical method for analyzing enzyme kinetics in the presence of an inhibitor.
Principle: This method involves measuring the initial reaction velocity at various substrate and inhibitor concentrations. By plotting the reciprocal of the velocity (1/v) against the inhibitor concentration ([I]) at different fixed substrate concentrations, the K_i_ can be determined.
Protocol:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of recombinant human ACE2 enzyme (e.g., 7 nM).
-
Prepare a series of dilutions of a suitable fluorogenic substrate (e.g., M-2195) at concentrations ranging from 12 to 50 µM.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the inhibitor (DX600) at concentrations ranging from 5 to 73 nM.
-
-
Enzyme Inhibition Assay:
-
Pre-incubate the ACE2 enzyme with the different concentrations of the inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the various concentrations of the substrate to the enzyme-inhibitor mixtures.
-
Measure the initial reaction velocities (v) by monitoring the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis (Dixon Plot):
-
Plot 1/v versus the inhibitor concentration ([I]) for each substrate concentration. This will generate a series of intersecting lines.
-
The intersection point of these lines gives -K_i_ on the x-axis.
-
-
Secondary Plot (for mixed-type inhibition):
-
For a more accurate determination, especially for mixed-type inhibitors like DX600, a secondary plot is used.
-
Plot the slopes of the lines from the Dixon plot against the reciprocal of the substrate concentration (1/[S]).
-
The x-intercept of this secondary plot gives -1/K_i_.
-
ACE2 Inhibitor Screening Assay (Fluorometric)
This is a general high-throughput screening protocol to identify and characterize ACE2 inhibitors.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by ACE2 to release a fluorescent product. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl₂, 0.01% Triton X-100, pH 6.5).
-
Prepare a stock solution of recombinant human ACE2.
-
Prepare a stock solution of a fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH).
-
Prepare a series of dilutions of the test compounds and a known inhibitor (e.g., MLN-4760) as a positive control.
-
-
Assay Procedure:
-
Add the test compounds and controls to the wells of a 96-well or 384-well plate.
-
Add the ACE2 enzyme to all wells except the blank controls.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the kinetic curves).
-
Determine the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Renin-Angiotensin System (RAS) and ACE2 Signaling
The diagram below illustrates the central role of ACE2 in the Renin-Angiotensin System and the points of intervention for different classes of inhibitors.
Caption: The Renin-Angiotensin System showing the counter-regulatory roles of ACE and ACE2.
High-Throughput Screening Workflow for ACE2 Inhibitors
The following diagram outlines a typical workflow for a high-throughput screening (HTS) campaign to identify novel ACE2 inhibitors.
Caption: A typical high-throughput screening workflow for identifying and characterizing novel enzyme inhibitors.
Conclusion
This compound and MLN-4760 represent two of the most potent and selective inhibitors of ACE2 discovered to date. While this compound is a peptide-based inhibitor, MLN-4760 is a small molecule, offering different pharmacokinetic and pharmacodynamic profiles that may be advantageous for different therapeutic applications. The choice of inhibitor for research or development purposes will depend on the specific experimental context and desired therapeutic modality. This guide provides a foundational dataset and methodological framework to aid in these critical decisions.
References
- 1. Structure-based identification of small-molecule angiotensin-converting enzyme 2 activators as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
Comparative Analysis of DX600 TFA and Soluble ACE2 Decoys as Potential SARS-CoV-2 Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct therapeutic strategies against SARS-CoV-2: the ACE2 inhibitor DX600 trifluoroacetate (Tfa) and soluble ACE2 decoys. While both molecules interface with the angiotensin-converting enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry, they employ fundamentally different mechanisms of action. This comparison synthesizes available experimental data to objectively evaluate their respective performances and therapeutic potential.
Executive Summary
DX600 is a potent and selective synthetic peptide inhibitor of ACE2, initially developed for research in cardiovascular and renal functions. Its potential as a COVID-19 therapeutic stems from the hypothesis that by binding to ACE2, it could sterically hinder the binding of the SARS-CoV-2 spike protein. In contrast, soluble ACE2 decoys are engineered forms of the ACE2 protein that lack the transmembrane anchor, allowing them to circulate and act as a "decoy" by binding to the SARS-CoV-2 spike protein and neutralizing the virus before it can infect host cells.
Current evidence suggests that while DX600 shows high affinity for ACE2, its efficacy as a direct antiviral against SARS-CoV-2 is less established compared to the extensively studied soluble ACE2 decoys. Engineered soluble ACE2 decoys have demonstrated picomolar to nanomolar binding affinities for the SARS-CoV-2 spike protein and potent neutralization of various viral variants, including Omicron, in both in vitro and in vivo models.
Data Presentation
The following tables summarize the available quantitative data for DX600 Tfa and soluble ACE2 decoys. It is important to note that direct head-to-head comparative studies are limited, and the data is compiled from various independent research articles.
Table 1: Comparative Binding Affinities
| Molecule | Target | Binding Affinity (Kd/Ki) | Method |
| This compound | Human ACE2 | Ki = 2.8 nM[1][2] | Enzyme Kinetics |
| SARS-CoV-2 Spike Protein | Data not available | ||
| Wild-Type Soluble ACE2 | SARS-CoV-2 Spike RBD | ~15-20 nM[3] | SPR |
| Engineered Soluble ACE2 Decoys | SARS-CoV-2 Spike RBD | 0.5 nM - 21 nM[4] | SPR, ELISA |
| SARS-CoV-2 Spike RBD (High-Affinity Variants) | pM to low nM range[3] | Various |
Table 2: In Vitro Neutralization of SARS-CoV-2
| Molecule | Assay Type | IC50 | Viral Strain(s) |
| This compound | Pseudotyped virus entry inhibition | Data not available | SARS-CoV-2 |
| Wild-Type Soluble ACE2 | Pseudotyped virus neutralization | ~580 pM[5] | Omicron BA.1 |
| Authentic virus neutralization | ~179 nM[4] | SARS-CoV-2 WT | |
| Engineered Soluble ACE2 Decoys | Pseudotyped virus neutralization | 18 ± 7 pM[5] | Omicron BA.1 |
| Authentic virus neutralization | 28 ng/mL - 136 ng/mL[6][7] | SARS-CoV-2 WT | |
| Pseudotyped virus neutralization | 6.5 - 33.5 pM[6] | Alpha, Beta, Epsilon, Gamma, Delta, Omicron BA.1 |
Mechanism of Action and Signaling Pathways
This compound: ACE2 Inhibition
DX600 is a synthetic cyclic peptide that acts as a selective and potent inhibitor of ACE2. By binding to the catalytic site of ACE2, it blocks its enzymatic activity. In the context of SARS-CoV-2, the proposed mechanism is that binding of DX600 to ACE2 on the cell surface could sterically hinder the interaction between the viral spike protein and the ACE2 receptor, thereby preventing viral entry.
Inhibition of ACE2 by DX600 directly impacts the Renin-Angiotensin System (RAS). ACE2 normally degrades Angiotensin II (Ang II), a potent vasoconstrictor with pro-inflammatory and pro-fibrotic effects, into Angiotensin-(1-7), which has opposing vasodilatory and protective effects. By inhibiting ACE2, DX600 can lead to an accumulation of Ang II, potentially exacerbating the inflammatory conditions associated with severe COVID-19.
Caption: DX600 inhibits ACE2, potentially increasing Angiotensin II levels.
Soluble ACE2 Decoys: Viral Neutralization
Soluble ACE2 (sACE2) decoys are engineered versions of the extracellular domain of the ACE2 protein. They act as a competitive inhibitor of the virus by binding to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein in circulation. This neutralization prevents the virus from binding to the membrane-bound ACE2 on host cells, thus blocking viral entry.
A significant advantage of sACE2 decoys is their potential for a dual mechanism of action. Besides viral neutralization, they retain the catalytic activity of ACE2, allowing them to convert Ang II to Ang-(1-7). This can help to restore the balance of the RAS, which is often dysregulated in severe COVID-19, and mitigate the inflammatory and pathological effects of excess Ang II.[5]
Caption: Soluble ACE2 decoys neutralize SARS-CoV-2 by binding to its spike protein.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of either DX600 or soluble ACE2 decoys to the SARS-CoV-2 spike protein.
-
Methodology:
-
Immobilization: The SARS-CoV-2 spike protein (ligand) is immobilized on a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: A series of concentrations of the analyte (DX600 or soluble ACE2 decoy) are flowed over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the ligand, is measured in real-time and recorded as a sensorgram (Response Units vs. Time).
-
Data Analysis: The association and dissociation phases of the sensorgram are fitted to a kinetic model (e.g., 1:1 Langmuir binding model) to calculate ka and kd. The KD is then calculated as kd/ka.
-
-
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Competitive ELISA for Neutralization Assay
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be used to determine the ability of DX600 or soluble ACE2 decoys to inhibit the binding of the SARS-CoV-2 spike protein to ACE2.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of DX600 or soluble ACE2 decoys.
-
Methodology:
-
Coating: A microtiter plate is coated with recombinant human ACE2 protein.
-
Competition: A constant concentration of biotinylated SARS-CoV-2 spike protein is pre-incubated with serial dilutions of the inhibitor (DX600 or soluble ACE2 decoy).
-
Binding: The pre-incubated mixture is added to the ACE2-coated plate. Uninhibited spike protein will bind to the immobilized ACE2.
-
Detection: The plate is washed, and Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated spike protein.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Measurement: The absorbance is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: A dose-response curve is generated, and the IC50 value is calculated.
-
-
Experimental Workflow:
Caption: Workflow for a competitive ELISA neutralization assay.
Conclusion
Based on the currently available data, soluble ACE2 decoys, particularly engineered high-affinity variants, present a more robust and well-documented therapeutic strategy against SARS-CoV-2 compared to the ACE2 inhibitor this compound. The dual mechanism of viral neutralization and restoration of the Renin-Angiotensin System balance is a significant advantage of the soluble ACE2 decoy approach. While DX600 is a valuable research tool for studying ACE2 biology, its therapeutic potential for COVID-19 requires further investigation, including direct assessment of its binding to the SARS-CoV-2 spike protein and its efficacy in relevant in vivo infection models. Future head-to-head studies are warranted to provide a definitive comparison of these two distinct therapeutic modalities.
References
- 1. Will Receptor Decoys Both Prevent And Treat SARS-CoV-2 Infection? [forbes.com]
- 2. A computationally designed ACE2 decoy has broad efficacy against SARS-CoV-2 omicron variants and related viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineered soluble ACE2 receptor: Responding to change with change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Optimized ACE2 decoys neutralize antibody-resistant SARS-CoV-2 variants through functional receptor mimicry and treat infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. ACE2‐based decoy receptors for SARS coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Peptide-Based ACE2 Inhibitors: DX600 Tfa vs. MLN-4760
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent peptide-based inhibitors of Angiotensin-Converting Enzyme 2 (ACE2): DX600 Tfa and MLN-4760. The content is structured to offer an objective analysis supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Overview of ACE2 and its Inhibition
Angiotensin-Converting Enzyme 2 (ACE2) is a key metallopeptidase in the Renin-Angiotensin System (RAS), playing a crucial role in cardiovascular regulation by converting angiotensin II to the vasodilator angiotensin-(1-7). ACE2 is also widely recognized as the primary cellular entry receptor for the SARS-CoV-2 virus. Inhibition of ACE2 is therefore a significant area of research for both cardiovascular diseases and as a potential antiviral strategy. This guide focuses on two peptide-based inhibitors, this compound and MLN-4760, which have demonstrated high potency and selectivity for ACE2.
Quantitative Efficacy Comparison
The inhibitory efficacy of this compound and MLN-4760 against ACE2 has been quantified in multiple studies. The following table summarizes key inhibitory constants (IC50, Ki, and KD) reported in the literature. Lower values indicate higher potency.
| Inhibitor | Target | IC50 | Ki | KD | Selectivity |
| This compound | Human ACE2 | 8 nM[1], 113.6 nM[2] | 2.8 nM[1][3][4] | 1.3 nM[5], 10.8 nM[6] | >100-fold selective over ACE[1][4] |
| MLN-4760 | Human ACE2 | 0.44 nM[7][8][9] | - | - | >5000-fold selective over ACE[8] |
Note: IC50, Ki, and KD values can vary between studies due to different experimental conditions, assay formats, and substrate concentrations. It is crucial to consider the specific experimental context when comparing these values directly.
Experimental Protocols
The determination of the inhibitory constants presented above relies on robust in vitro enzymatic assays. Below are detailed methodologies for a typical fluorogenic ACE2 inhibition assay used to evaluate peptide inhibitors.
Principle of the Fluorogenic ACE2 Inhibition Assay
This assay measures the enzymatic activity of ACE2 using a synthetic peptide substrate that is internally quenched. The substrate contains a fluorophore and a quencher in close proximity. Upon cleavage by ACE2, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to ACE2 activity. The presence of an inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.
Materials and Reagents
-
Recombinant Human ACE2 enzyme
-
Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp) or similar)
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Peptide inhibitors (this compound, MLN-4760) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well or 1536-well black microplates
-
Fluorescence microplate reader
Step-by-Step Protocol for IC50 Determination
-
Reagent Preparation:
-
Prepare a stock solution of the ACE2 enzyme in assay buffer to a working concentration (e.g., 0.2 nM).
-
Prepare a stock solution of the fluorogenic ACE2 substrate in assay buffer to a working concentration (e.g., 15 µM).
-
Prepare serial dilutions of the peptide inhibitors (e.g., this compound, MLN-4760) in assay buffer. It is common to perform a 10-point dilution series.
-
-
Assay Procedure:
-
To the wells of a microplate, add a small volume (e.g., 5 µL) of the serially diluted inhibitor solutions. For control wells, add the same volume of assay buffer (for 100% activity) or a known potent inhibitor at a high concentration (for 0% activity).
-
Add the ACE2 enzyme solution (e.g., 20 µL) to all wells and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the ACE2 substrate solution (e.g., 25 µL) to all wells.
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 320 nm and emission at 420 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
For kinetic assays, determine the reaction rate (slope of the fluorescence intensity versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the control wells (100% activity and 0% activity).
-
Plot the normalized reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces ACE2 activity by 50%.
-
Signaling Pathways and Experimental Workflow
ACE2 Signaling Pathway
The following diagram illustrates the central role of ACE2 in the Renin-Angiotensin System (RAS). ACE2 counteracts the effects of Angiotensin-Converting Enzyme (ACE) by converting the vasoconstrictor Angiotensin II into the vasodilator Angiotensin-(1-7). This peptide then acts on the Mas receptor to promote vasodilation and has anti-proliferative and anti-fibrotic effects.
Caption: The ACE2 signaling pathway within the Renin-Angiotensin System.
Experimental Workflow for ACE2 Inhibition Assay
The diagram below outlines the key steps in a typical in vitro fluorogenic assay to determine the inhibitory potential of a compound against ACE2.
Caption: A typical experimental workflow for an in vitro ACE2 inhibition assay.
Conclusion
Both this compound and MLN-4760 are highly potent and selective peptide-based inhibitors of ACE2. Based on the available data, MLN-4760 appears to exhibit a higher potency in vitro with a sub-nanomolar IC50 value. However, the choice of inhibitor for a specific research application will depend on various factors, including the experimental system, desired duration of inhibition, and potential off-target effects. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to aid researchers in designing and interpreting their studies on ACE2 inhibition.
References
- 1. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurogentec.com [eurogentec.com]
- 3. A peptide array pipeline for the development of Spike-ACE2 interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. ACE-inhibitory activity assay: IC50 [protocols.io]
- 9. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DX600 Tfa from Various Suppliers for the Research Community
For researchers, scientists, and professionals in drug development, the quality and performance of reagents are paramount. This guide provides a comprehensive comparison of DX600 Tfa, a selective ACE2 inhibitor, from various suppliers. The objective is to offer a clear, data-driven overview to aid in the selection of the most suitable product for your research needs.
Introduction to this compound
This compound is a potent and selective peptide inhibitor of Angiotensin-Converting Enzyme 2 (ACE2).[1][2] ACE2 is a key enzyme in the renin-angiotensin system and also serves as the primary receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells. The specificity of this compound for ACE2, without significant cross-reactivity with ACE, makes it a valuable tool for studying the physiological and pathological roles of ACE2.[1][3]
Comparative Analysis of Supplier Specifications
| Supplier | Purity | Molecular Weight (TFA salt) | Storage Conditions (Lyophilized) | Solubility |
| Vulcanchem | Not specified | 3,074.33 Da | -20°C for up to three years | DMSO (10 mM), Water (100 mg/mL with ultrasonication)[3] |
| CymitQuimica | 99.54%[1] | 2,841.01 Da (free peptide) | Not specified | Solid form[1] |
| AOBIOUS | High purity | Not specified | Not specified | Not specified |
| TargetMol | >98% | 2841.01 | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | DMSO: 10 mM (Sonication recommended)[4] |
| Clinisciences | 99.54%[5] | 2841.01 | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | DMSO: 10 mM (Sonication recommended)[5] |
| GlpBio | >99.00% | 2841.01 | Store at -20°C | H2O: 100 mg/mL (Need ultrasonic)[6] |
| MedChemExpress | >98% | Not specified | Not specified | Not specified |
Note: The molecular weight may be listed for the free peptide or the TFA salt. The presence of trifluoroacetic acid (TFA) counterions, a remnant from peptide synthesis and purification, can affect the measured molecular weight and should be considered in experimental calculations.
Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments involving this compound.
ACE2 Inhibition Assay Protocol
This protocol outlines a typical in vitro enzymatic assay to determine the inhibitory activity of this compound on ACE2.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ACE2.
Materials:
-
Recombinant human ACE2 enzyme
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)
-
This compound from the selected supplier
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 10 µM ZnCl2, 0.01% BSA)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.
-
In the 96-well plate, add the ACE2 enzyme to each well, except for the blank controls.
-
Add the diluted this compound solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence intensity at the appropriate excitation and emission wavelengths for the substrate used.
-
Monitor the reaction progress over time.
-
Calculate the initial reaction velocities (V0) from the linear phase of the reaction curves.
-
Plot the percentage of ACE2 inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Stability Study Protocol
This protocol provides a general framework for assessing the stability of this compound solutions under various storage conditions.
Objective: To determine the degradation rate and shelf-life of this compound in solution.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, PBS)
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for identification of degradation products)
-
Incubators or temperature-controlled chambers
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
-
Analyze the samples by HPLC to determine the purity of this compound. The peak area of the intact peptide is used to quantify its concentration.
-
If a mass spectrometer is available, analyze the samples to identify any potential degradation products.
-
Plot the percentage of remaining intact this compound against time for each storage condition.
-
Determine the rate of degradation and estimate the shelf-life under each condition.
Visualizing Key Processes
To further clarify the context and application of this compound, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE2.
Caption: A typical experimental workflow for determining the IC50 of an ACE2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting ACE2–RBD Interaction as a Platform for COVID-19 Therapeutics: Development and Drug-Repurposing Screen of an AlphaLISA Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NB-64-68238-50mg | this compound Clinisciences [clinisciences.com]
- 4. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medrxiv.org [medrxiv.org]
Unveiling the Potency of DX600 TFA: A Comparative Guide to its Inhibitory Constant (Ki)
For Immediate Release
This guide provides a detailed comparison of the inhibitory constant (Ki) of DX600 TFA, a selective peptide inhibitor of Angiotensin-converting enzyme 2 (ACE2), with other known ACE2 inhibitors. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental protocols for Ki determination, and visualizes the relevant biological pathways and experimental workflows.
Comparative Analysis of ACE2 Inhibitors
This compound is a potent and selective inhibitor of ACE2 with a reported inhibitory constant (Ki) of 2.8 nM.[1] Its mechanism of action is characterized by a mixed competitive and non-competitive inhibition of ACE2.[2] In comparison to other ACE2 inhibitors, this compound demonstrates strong binding affinity. The table below provides a summary of the inhibitory activities of this compound and other selected ACE2 inhibitors.
It is important to distinguish between the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50). While both values are indicative of an inhibitor's potency, the Ki is a direct measure of binding affinity between the inhibitor and the enzyme. In contrast, the IC50 value is dependent on experimental conditions, including substrate concentration.[3]
| Inhibitor | Type of Inhibition | Ki | IC50 |
| This compound | Mixed competitive/non-competitive | 2.8 nM[1] | - |
| MLN-4760 | Not specified | - | 0.44 nM[4] |
| Other Peptide Inhibitors (from phage display) | Not specified | < 0.14 µM to 1.7 µM[2] | - |
Experimental Protocol: Determination of the Inhibitory Constant (Ki)
The determination of the Ki value is crucial for characterizing the potency of an enzyme inhibitor. A commonly used method involves steady-state enzyme kinetics and graphical analysis, such as the Dixon plot.
Objective: To determine the inhibitory constant (Ki) of a peptide inhibitor (e.g., this compound) against its target enzyme (e.g., ACE2).
Materials:
-
Purified enzyme (recombinant human ACE2)
-
Peptide inhibitor (this compound)
-
Fluorogenic or chromogenic substrate for the enzyme
-
Assay buffer
-
Microplate reader
-
Reaction plates (e.g., 96-well plates)
Procedure:
-
Enzyme and Substrate Optimization:
-
Determine the optimal concentration of the enzyme and the Michaelis-Menten constant (Km) of the substrate. This is achieved by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
-
-
Inhibitor Concentration Range:
-
Prepare a series of dilutions of the peptide inhibitor. The concentration range should typically span from well below to well above the expected Ki value.
-
-
Enzyme Inhibition Assay:
-
Set up a series of reactions in a microplate. Each reaction should contain:
-
A fixed concentration of the enzyme.
-
A fixed concentration of the substrate (typically at or near its Km value).
-
Varying concentrations of the inhibitor.
-
Control reactions with no inhibitor.
-
-
Pre-incubate the enzyme and inhibitor for a set period to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition:
-
Measure the initial reaction velocity (v) for each inhibitor concentration by monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis (Dixon Plot):
-
Plot the reciprocal of the initial velocity (1/v) on the y-axis against the inhibitor concentration ([I]) on the x-axis.
-
Repeat the experiment with at least one other fixed substrate concentration.
-
For a competitive inhibitor, the lines corresponding to different substrate concentrations will intersect at a point to the left of the y-axis. The x-coordinate of this intersection point is equal to -Ki.
-
For non-competitive and uncompetitive inhibition, the lines will be parallel or intersect on the x-axis, respectively, providing information to calculate Ki.
-
Visualizing the Experimental and Biological Context
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for Ki determination and the signaling pathway in which ACE2 plays a crucial role.
Caption: Experimental workflow for determining the inhibitory constant (Ki).
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Conclusion
This compound stands out as a highly potent and selective inhibitor of ACE2. Understanding its inhibitory constant and the methodologies to determine it are fundamental for its application in research and drug development. This guide provides a foundational comparison and procedural overview to aid scientists in their investigation of ACE2 inhibition and its therapeutic potential.
References
- 1. Angiotensin-Converting Enzyme Inhibition and/or Angiotensin Receptor Blockade Modulate Cytokine Profiles and Improve Clinical Outcomes in Experimental COVID-19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 4. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking DX600 Tfa: A Comparative Performance Analysis for Drug Discovery Professionals
For Immediate Release
This guide provides a comprehensive performance benchmark of DX600 Tfa, a selective peptide inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound against other known modulators of the Renin-Angiotensin System (RAS), supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent and highly selective inhibitor of ACE2, a critical enzyme in the Renin-Angiotensin System and the primary receptor for SARS-CoV-2 entry into host cells. This guide presents key performance metrics of this compound, including its binding affinity and inhibitory constants, in comparison to other relevant compounds. Detailed methodologies for standard assays are provided to enable researchers to replicate and validate these findings. Furthermore, visualizations of the associated signaling pathway and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and experimental application.
Data Presentation: Comparative Performance of ACE2 and ACE Inhibitors
The following tables summarize the quantitative performance data of this compound and other inhibitors targeting components of the Renin-Angiotensin System. It is crucial to note that while Captopril, Enalapril, and Lisinopril are potent inhibitors of Angiotensin-Converting Enzyme (ACE), they exhibit poor activity against ACE2, highlighting the selectivity of this compound.
Table 1: Performance Metrics of this compound
| Parameter | Value | Source |
| Binding Affinity (KD) for ACE2 | 1.3 nM | [1] |
| Inhibitory Constant (Ki) for human ACE2 | 2.8 nM | [1] |
| Selectivity over ACE | >100-fold | [1] |
Table 2: Comparative Inhibitory Activity against ACE2 and ACE
| Compound | Target | IC50 | Ki | pIC50 |
| This compound | ACE2 | - | 2.8 nM[1] | 6.8 ± 0.2 (human CD34+ cells)[2] |
| MLN-4760 | ACE2 | 0.44 nM[3] | - | 6.3 (murine Lin- cells)[4] |
| Captopril | ACE | 20 nM[5] | 0.3 nM[6], 2.0 nM[7] | - |
| Enalaprilat (active form of Enalapril) | ACE | 2.4 nM[7] | 0.06 nM[6] | - |
| Lisinopril | ACE | 1.2 nM[7] | 51.0 nM, 131.5 nM[7] | - |
Note: IC50, Ki, and pIC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for key experiments are provided below.
ACE2 Enzymatic Activity Assay
This protocol outlines a fluorometric method to determine the enzymatic activity of ACE2 and assess the inhibitory potential of compounds like this compound.[8]
Materials:
-
Recombinant human ACE2 enzyme
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH)[8]
-
Assay Buffer (e.g., 50 mM MES, 300 mM NaCl, 10 µM ZnCl2, pH 6.8)[8]
-
ACE2 Inhibitor (e.g., this compound, MLN-4760)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in Assay Buffer.
-
In a 96-well plate, add the diluted inhibitor to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a solution of recombinant human ACE2 to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) in kinetic mode at 37°C for a specified duration (e.g., 30-60 minutes).[8]
-
The rate of increase in fluorescence is proportional to the ACE2 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.
SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay
This protocol describes an ELISA-based method to evaluate the ability of inhibitors to block the interaction between the SARS-CoV-2 spike protein Receptor Binding Domain (RBD) and human ACE2.[9][10]
Materials:
-
Recombinant SARS-CoV-2 Spike RBD protein
-
Recombinant human ACE2 protein
-
96-well high-binding ELISA plate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
HRP-conjugated secondary antibody against the tag on the detection protein (e.g., anti-His-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with recombinant SARS-CoV-2 Spike RBD protein overnight at 4°C.
-
Wash the plate with Wash Buffer to remove unbound protein.
-
Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Wash the plate with Wash Buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and pre-incubate with recombinant human ACE2 protein for 30-60 minutes at room temperature.
-
Add the inhibitor-ACE2 mixture to the spike protein-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound proteins.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding Stop Solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the percentage of inhibition and determine the IC50 value.
Mandatory Visualization
Renin-Angiotensin System (RAS) Signaling Pathway
The diagram below illustrates the classical and alternative pathways of the Renin-Angiotensin System, highlighting the central role of ACE2 in converting Angiotensin II to Angiotensin-(1-7) and the inhibitory action of this compound.
Experimental Workflow: ACE2 Enzymatic Inhibition Assay
The following diagram illustrates the key steps in the fluorometric assay to determine the inhibitory activity of a compound against ACE2.
Logical Relationship: SARS-CoV-2 Entry Inhibition
This diagram depicts the mechanism by which an inhibitor can block the entry of SARS-CoV-2 into a host cell by interfering with the Spike-ACE2 interaction.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of radiofluorinated MLN-4760 derivatives for PET imaging of the SARS-CoV-2 entry receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin converting enzyme versus angiotensin converting enzyme-2 selectivity of MLN-4760 and DX600 in human and murine bone marrow-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of inhibition of angiotensin converting enzyme by captopril and by enalapril diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of SARS-CoV-2 Receptor Binding Domain Neutralization by a Sensitive Competitive ELISA Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SARS-CoV-2 Spike RBD-ACE2 Blocking Antibody Detection ELISA Kit | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Disposal of DX600 TFA: A Comprehensive Guide to Safety and Compliance
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of DX600 TFA, a specific inhibitor of angiotensin-converting enzyme 2 (ACE2).[1] Due to conflicting safety information from various suppliers, a conservative approach prioritizing the highest level of safety is strongly recommended.
Immediate Safety and Hazard Information
This compound is a synthetic peptide.[2] Safety Data Sheets (SDS) from different suppliers present conflicting hazard classifications. One source indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Another supplier classifies the substance as not hazardous according to the Globally Harmonized System (GHS).[4]
Given this discrepancy, it is crucial to handle this compound as a hazardous substance. The trifluoroacetate (TFA) component of the salt is known to cause severe skin burns, eye damage, and is harmful to aquatic life. Therefore, all safety and disposal procedures should account for these potential dangers.
Key Hazard Statements:
-
Harmful if swallowed.[3]
-
Very toxic to aquatic life with long-lasting effects.[3]
-
Causes severe skin burns and eye damage (associated with TFA).[5]
-
Harmful if inhaled (associated with TFA).
Precautionary Measures:
-
Avoid release to the environment.[3]
-
Wash skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the handling and storage of this compound.
| Property | Value | Source |
| Storage Temperature | ||
| Lyophilized Powder | -20°C | [1][3] |
| In Solvent | -80°C | [1][3] |
| Solubility | ||
| DMSO | 10 mM | [1][2] |
| Water | 100 mg/mL (with ultrasonication) | [2] |
| GHS Classification (Highest Hazard Profile) | ||
| Acute Toxicity, Oral | Category 4 | [3] |
| Acute Aquatic Toxicity | Category 1 | [3] |
| Chronic Aquatic Toxicity | Category 1 | [3] |
Detailed Disposal Protocol
The proper disposal of this compound requires adherence to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated items such as weigh boats, pipette tips, and microfuge tubes should be collected in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and compatible hazardous waste container.
-
Do not mix with other incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
Step 3: Labeling and Storage of Waste
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[6] Do not use abbreviations.
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[6]
-
Ensure containers are kept tightly sealed to prevent leaks or spills.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional and local regulations for hazardous waste disposal. The final disposal must be carried out by an approved waste disposal plant.[3][7]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using Graphviz.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. NB-64-68238-50mg | this compound Clinisciences [clinisciences.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
